Technical Documentation Center

cis-Piperidine-3,5-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-Piperidine-3,5-diol
  • CAS: 173414-34-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of cis-Piperidine-3,5-diol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products. The spatial arrangement of substituents on this heterocyclic ring is paramount in dictating molecular interactions and biological activity. This guide provides a comprehensive technical overview of the structural and stereochemical properties of cis-piperidine-3,5-diol, a key building block for the synthesis of complex molecules. We will delve into its synthesis, conformational analysis, and spectroscopic characterization, offering insights grounded in established chemical principles and experimental data. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing a robust understanding of this important molecular entity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in a vast array of biologically active compounds.[1] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which can orient appended functional groups in precise spatial arrangements to interact with biological targets. The conformational landscape of the piperidine ring is dominated by the chair conformation, which minimizes angle and torsional strain.[2] However, the introduction of substituents significantly influences the conformational equilibrium, leading to a range of structural possibilities that can be harnessed in drug design.

cis-Piperidine-3,5-diol, with its two hydroxyl groups on the same face of the ring, presents a particularly interesting case study in stereochemistry and conformational analysis. The interplay between the steric and electronic effects of the hydroxyl groups, the nitrogen atom, and the piperidine ring itself governs its preferred three-dimensional structure, which in turn dictates its reactivity and potential biological applications.

Synthesis of cis-Piperidine-3,5-diol

A divergent and stereoselective synthesis of 3,5-disubstituted piperidines, including the cis-diol, has been developed, providing a reliable route to this important building block.[3] The synthesis commences from N-benzylglycinate and proceeds through a series of steps to yield a mixture of the achiral cis- and racemic trans-N-benzyl-piperidine-3,5-diol.

A plausible synthetic pathway is outlined below:

Synthesis_of_cis_Piperidine_3_5_diol cluster_synthesis Synthetic Pathway N-benzylglycinate N-benzylglycinate Intermediate_1 Multi-step sequence N-benzylglycinate->Intermediate_1 5 steps Diol_mixture N-benzyl-cis/trans- piperidine-3,5-diol mixture Intermediate_1->Diol_mixture cis_Diol_protected N-benzyl-cis- piperidine-3,5-diol Diol_mixture->cis_Diol_protected Separation cis_Diol_unprotected cis-Piperidine-3,5-diol cis_Diol_protected->cis_Diol_unprotected Deprotection

Caption: Synthetic route to cis-piperidine-3,5-diol.

Experimental Protocol: Synthesis and Deprotection

The following protocol is a representative, multi-step synthesis based on established methodologies.[3]

Part A: Synthesis of N-benzyl-cis-piperidine-3,5-diol

  • Step 1-5 (Formation of Diol Mixture): A multi-step sequence starting from N-benzylglycinate is employed to generate a mixture of N-benzyl-cis- and trans-piperidine-3,5-diols. This process involves chemoenzymatic methods to achieve the desired core structure.[3]

  • Step 6 (Separation): The diastereomeric mixture of the N-benzyl protected diols is separated using column chromatography to isolate the pure cis-isomer.

Part B: Deprotection of N-benzyl-cis-piperidine-3,5-diol

  • Step 7 (Catalytic Hydrogenolysis): The isolated N-benzyl-cis-piperidine-3,5-diol is dissolved in a suitable solvent, such as methanol or ethanol.

  • A palladium on carbon catalyst (10% Pd/C) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield cis-piperidine-3,5-diol.

Stereochemistry and Conformational Analysis

The stereochemistry of cis-piperidine-3,5-diol is defined by the relative orientation of the two hydroxyl groups on the same side of the piperidine ring. This arrangement has profound implications for the molecule's conformational preferences.

Chair Conformations and Ring Inversion

Like cyclohexane, the piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain.[2] For cis-piperidine-3,5-diol, two primary chair conformations are possible through ring inversion: one with both hydroxyl groups in axial positions (diaxial) and the other with both in equatorial positions (diequatorial).

Conformational_Equilibrium cluster_conformations Chair Conformations of cis-Piperidine-3,5-diol Diaxial Diaxial Conformer (OH groups axial) Diequatorial Diequatorial Conformer (OH groups equatorial) Diaxial->Diequatorial Ring Inversion TwistBoat Twist-Boat Conformations Diaxial->TwistBoat Higher Energy Diequatorial->TwistBoat Higher Energy

Caption: Conformational equilibrium of cis-piperidine-3,5-diol.

Factors Influencing Conformational Preference

The equilibrium between the diaxial and diequatorial conformers is influenced by several factors:

  • 1,3-Diaxial Interactions: In the diaxial conformation, the axial hydroxyl groups experience steric repulsion with the axial hydrogens at the C2, C4, and C6 positions. This destabilizes the diaxial form.

  • Gauche Interactions: In the diequatorial conformation, gauche interactions exist between the equatorial hydroxyl groups and the adjacent equatorial C-H bonds.

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the two hydroxyl groups in the diaxial conformation can provide a stabilizing effect.

  • Solvent Effects: The polarity of the solvent can significantly impact the conformational equilibrium. In polar, hydrogen-bond-donating or -accepting solvents, intermolecular hydrogen bonding with the solvent can disrupt intramolecular hydrogen bonds and favor the diequatorial conformer to a greater extent.[4]

For the analogous cis-cyclohexane-1,3-diol, the diequatorial conformer is favored in aqueous solution, with a Gibbs free energy change (ΔG°) of 2.7 kcal/mol.[4] In contrast, in a non-polar solvent like carbon tetrachloride, the energy difference is much smaller (0.1 kcal/mol), suggesting stabilization of the diaxial conformer through intramolecular hydrogen bonding.[4] A similar trend is expected for cis-piperidine-3,5-diol.

In the solid state, the conformation can be influenced by crystal packing forces. A crystal structure of a related N-substituted cis-3,5-dihydroxypiperidine derivative revealed a diaxial conformation of the hydroxyl groups, highlighting the significance of this conformer.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry and conformational preferences of substituted piperidines in solution.

¹H NMR Spectroscopy

The proton NMR spectrum of cis-piperidine-3,5-diol is expected to exhibit characteristic chemical shifts and coupling constants that reflect the predominant conformation.

  • Protons at C3 and C5: The chemical shifts of the protons attached to the carbon atoms bearing the hydroxyl groups (H3 and H5) are sensitive to their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) between adjacent protons provides valuable information about their dihedral angle, in accordance with the Karplus equation.

    • Large coupling constants (typically 8-12 Hz) are observed for axial-axial (J_ax,ax) and axial-equatorial (J_ax,eq) interactions.

    • Small coupling constants (typically 2-5 Hz) are characteristic of equatorial-equatorial (J_eq,eq) and equatorial-axial (J_eq,ax) interactions.

By analyzing the coupling patterns of the ring protons, the predominant chair conformation and the orientation of the hydroxyl groups can be determined. For instance, in a diequatorial conformation, the H3 and H5 protons would be axial and would exhibit large couplings to the adjacent axial protons and smaller couplings to the adjacent equatorial protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information about the carbon framework of the molecule.

  • Chemical Shifts: The chemical shifts of the ring carbons are influenced by the substitution pattern and the conformation. Carbons bearing axial substituents are typically shielded (resonate at a higher field) compared to those with equatorial substituents (the γ-gauche effect).

Table 1: Predicted NMR Data for cis-Piperidine-3,5-diol (Illustrative)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key ¹H-¹H Couplings (Hz)
H2, H62.5 - 3.245 - 55J_gem, J_vic
H3, H53.5 - 4.265 - 75J_vic with H2, H4, H6
H41.5 - 2.230 - 40J_vic with H3, H5

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Analytical Techniques for Structural Elucidation

A multi-faceted approach is essential for the comprehensive structural and stereochemical characterization of cis-piperidine-3,5-diol.

Analytical_Workflow cluster_workflow Structural Elucidation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Solution Conformation Xray X-ray Crystallography Synthesis->Xray Solid-State Structure CompChem Computational Modeling NMR->CompChem Experimental Validation Structure Definitive Structure & Conformational Profile NMR->Structure Xray->CompChem Experimental Validation Xray->Structure CompChem->Structure Energetics & Dynamics

Caption: Workflow for the structural analysis of cis-piperidine-3,5-diol.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule. This technique is the gold standard for confirming the cis stereochemistry and observing the preferred conformation in the crystalline state. As previously mentioned, a related N-substituted derivative was found to adopt a diaxial conformation in the solid state.[5]

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for investigating the conformational landscape of molecules. These calculations can provide valuable insights into:

  • The relative energies of the different chair and twist-boat conformations.

  • The energy barrier for ring inversion.

  • The influence of intramolecular hydrogen bonding on conformational stability.

  • Predicted NMR parameters that can be compared with experimental data.

Conclusion

cis-Piperidine-3,5-diol is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry. Its stereochemistry dictates a complex conformational behavior, with a dynamic equilibrium between diaxial and diequatorial chair forms. A thorough understanding of its synthesis, conformational preferences, and spectroscopic properties is crucial for its effective utilization in the design and development of novel therapeutic agents. The integrated application of modern synthetic methods, advanced spectroscopic techniques, and computational modeling provides a powerful platform for elucidating the intricate structural details of this and other important piperidine derivatives.

References

  • Abraham, R. J., & Medforth, C. J. (1991). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (10), 1469-1475.
  • BenchChem. (2025).
  • Olofsson, B., Bogár, K., Fransson, A. B., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of organic chemistry, 71(21), 8256–8260.
  • Olofsson, B., Bogár, K., Fransson, A. B., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256-8260.
  • Gotor-Gotor, V., & Gotor, V. (2003). Enantioselective Synthesis of Cis- And trans-3,5-disubstituted Piperidines. Synthesis of 20S- And 20R-dihydrocleavamine. Organic letters, 5(17), 3139–3142.
  • Kim, S. H., et al. (2014). 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198.
  • Donohoe, T. J., et al. (2018).
  • Kim, S. H., et al. (2014). 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol. Acta Crystallographica Section E, E70, o1198.
  • BenchChem. (2025). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

Sources

Exploratory

Exact Molecular Weight and Isotopic Mass of cis-Piperidine-3,5-diol: A Comprehensive Analytical Guide

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary & Structural Context In modern drug discovery, highly polar, sp3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary & Structural Context

In modern drug discovery, highly polar, sp3-rich aliphatic heterocycles are increasingly favored to improve the aqueous solubility and pharmacokinetic profiles of small-molecule therapeutics. cis-Piperidine-3,5-diol has emerged as a critical hydrophilic scaffold, notably utilized in the synthesis of advanced 1[1] and2[2].

Understanding the stereochemical and physicochemical nature of this molecule is the first step in its analytical validation. While trans-piperidine-3,5-diol derivatives exist as distinct chiral enantiomers (e.g., 3R,5R)[3], the cis-isomer features two hydroxyl groups in a 1,3-diequatorial (or diaxial) arrangement. This configuration creates an internal plane of symmetry passing through the nitrogen atom and the C4 carbon, rendering cis-piperidine-3,5-diol an achiral meso compound (3R, 5S).

This whitepaper outlines the exact isotopic mass fundamentals of cis-piperidine-3,5-diol and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously identify this scaffold and differentiate it from exact structural isobars.

Theoretical Mass Calculations: Exact Mass vs. Average Molecular Weight

In high-resolution mass spectrometry, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the exact monoisotopic mass (used for HRMS peak extraction) is paramount.

The average molecular weight of cis-piperidine-3,5-diol is calculated using the weighted average of all natural isotopes, yielding 117.15 g/mol . However, HRMS instrumentation measures the exact mass of the monoisotopic peak (composed exclusively of the most abundant isotopes: ^12C, ^1H, ^14N, ^16O). For the neutral molecule (C5H11NO2), this exact mass is 117.078979 Da .

Data Presentation: Physicochemical and Isotopic Properties

Table 1: Core Mass Properties of cis-Piperidine-3,5-diol

ParameterValueAnalytical Significance
Chemical Formula C5H11NO2Base composition for isotopic modeling.
Average Molecular Weight 117.146 g/mol Used for standard solution preparation[4].
Monoisotopic Mass (Neutral) 117.078979 DaTarget mass for EI (Electron Ionization) GC-MS.
Exact Mass [M+H]+ 118.0863 DaTarget extraction mass for positive ESI LC-MS.
Exact Mass [M-H]- 116.0712 DaTarget extraction mass for negative ESI LC-MS.

Table 2: Predicted Isotopic Distribution for the Protonated Ion [M+H]+ (C5H12NO2+)

Isotope PeakExact m/zRelative AbundancePrimary Isotopic Contributors
M0 (Monoisotopic) 118.0863100.0%^12C, ^1H, ^14N, ^16O
M+1 119.0896~5.9%^13C (5.4%), ^15N (0.37%), ^2H
M+2 120.0905~0.5%^18O (0.4%), ^13C2 (0.14%)

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

The Causality of the Method

A critical analytical challenge arises because cis-piperidine-3,5-diol is an exact structural isobar of the amino acid Valine (both share the formula C5H11NO2 and the exact mass of 117.078979 Da). An HRMS analyzer alone cannot distinguish them based on intact mass.

Furthermore, because cis-piperidine-3,5-diol is highly polar (LogP ≈ -1.4), standard C18 reversed-phase chromatography fails to retain it, causing the analyte to elute in the void volume alongside ion-suppressing salts. Therefore, we must employ Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure retention and orthogonal separation from Valine, coupled with a self-validating lock-mass HRMS system.

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the analyte to a working concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The high organic content ensures compatibility with initial HILIC gradient conditions, while formic acid forces the secondary amine into its protonated state, maximizing Electrospray Ionization (ESI+) efficiency.

  • Chromatographic Separation (HILIC):

    • Column: Zwitterionic HILIC (ZIC-HILIC), 2.1 x 100 mm, 3 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The zwitterionic stationary phase interacts with the diol's hydroxyl groups via hydrogen bonding and dipole-dipole interactions, successfully retaining the molecule and resolving it from isobaric interferences.

  • Ionization (ESI+):

    • Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C.

  • HRMS Detection & Self-Validation:

    • Utilize an Orbitrap or Q-TOF mass analyzer set to a resolving power of >70,000 FWHM.

    • Self-Validating Step: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+ m/z 556.2766) via a secondary reference sprayer. The data system dynamically corrects the mass axis against this known standard, ensuring a mass error of < 2 ppm , validating the instrumental stability in real-time.

HRMS_Workflow S1 1. Sample Preparation Diluent: ACN/H2O (50:50) + 0.1% FA Ensures amine protonation S2 2. HILIC Chromatography Retains highly polar diol Resolves from isobars (e.g., Valine) S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV, Temp: 350°C Generates[M+H]+ ions S2->S3 S4 4. HRMS Mass Analysis Orbitrap / Q-TOF (Res > 70,000) Continuous Lock Mass Calibration S3->S4 S5 5. Data Processing Extract m/z 118.0863 Validate Mass Error < 2 ppm S4->S5

Figure 1: Self-validating HRMS analytical workflow for the quantification of cis-piperidine-3,5-diol.

Mechanistic Insights into Gas-Phase Fragmentation (MS/MS)

To achieve absolute structural confirmation and definitively rule out Valine, Collision-Induced Dissociation (CID) MS/MS must be performed on the [M+H]+ precursor ion (m/z 118.0863).

The fragmentation logic of cis-piperidine-3,5-diol is dictated by the lability of its two hydroxyl groups. Upon collision with an inert gas (e.g., Argon or Nitrogen), the molecule undergoes a predictable sequence of neutral losses:

  • First Dehydration (-18.0106 Da): Loss of H2O from one of the hydroxyl sites yields a stable, cyclic iminium or enamine intermediate at m/z 100.0757 .

  • Second Dehydration (-18.0106 Da): The loss of the second H2O molecule generates a highly conjugated diene-amine cation at m/z 82.0651 .

  • Ring Opening (-27.0109 Da): At higher collision energies, the piperidine ring fractures, ejecting Hydrogen Cyanide (HCN) to leave a hydrocarbon fragment at m/z 55.0542 .

This pathway is entirely distinct from Valine, which predominantly loses ammonia (-17 Da) and formic acid (-46 Da), providing an orthogonal layer of data validation.

MS_Fragmentation M Protonated Precursor [M+H]+ m/z 118.0863 F1 1st Dehydration [M+H - H2O]+ m/z 100.0757 M->F1 - H2O (-18.0106 Da) F2 2nd Dehydration [M+H - 2H2O]+ m/z 82.0651 F1->F2 - H2O (-18.0106 Da) F3 Ring Opening [M+H - 2H2O - HCN]+ m/z 55.0542 F2->F3 - HCN (-27.0109 Da)

Figure 2: Proposed MS/MS collision-induced dissociation (CID) pathway for cis-piperidine-3,5-diol.

References

  • National Institutes of Health (NIH). "(3R,5R)-piperidine-3,5-diol hydrochloride | C5H12ClNO2 - PubChem". PubChem Compound Database. Available at:[Link]

  • ChemBuyersGuide. "CIS-PIPERIDINE-3,5-DIOL CAS:173414-34-1". ChemScene. Available at:[Link]

  • Google Patents. "Azaquinazoline pan-kras inhibitors (WO2022132200A1)".
  • ResearchGate. "Investigation on the flexibility of chiral tricyclic derivatives". Available at: [Link]

Sources

Foundational

The Lynchpin of Bioactive Heterocycles: A Technical Guide to the Role of cis-Piperidine-3,5-diol in Iminosugar and Alkaloid Synthesis

Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Among the vast array of substituted piperidines, chiral cis-piperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Among the vast array of substituted piperidines, chiral cis-piperidine-3,5-diol has emerged as a particularly versatile and powerful building block. Its inherent stereochemistry and strategically placed functional groups provide a robust platform for the stereoselective synthesis of two major classes of bioactive nitrogen-containing compounds: iminosugars and alkaloids. This technical guide delves into the synthesis of this pivotal chiral synthon and explores its application in the construction of complex molecular architectures, providing field-proven insights and detailed methodologies for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Iminosugars and Alkaloids

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom.[2] This structural modification often leads to potent and selective inhibition of glycosidases and glycosyltransferases, enzymes crucial for a myriad of biological processes.[3] As a result, iminosugars such as 1-deoxynojirimycin (DNJ) and its derivatives have found applications as therapeutics for diabetes, viral infections, and lysosomal storage diseases.[4][5]

Piperidine alkaloids, on the other hand, represent a diverse family of natural products with a wide spectrum of pharmacological activities.[6] From the analgesic properties of morphine to the neurobiological effects of nicotine, the piperidine motif is central to their bioactivity.[1] The stereoselective synthesis of these complex molecules is a significant challenge in organic chemistry, often requiring intricate strategies to control multiple stereocenters.

The convergence of these two important fields of natural product synthesis can be found in the utility of chiral building blocks like cis-piperidine-3,5-diol. This guide will illuminate the chemoenzymatic pathways to this key intermediate and its subsequent elaboration into valuable iminosugar and alkaloid targets.

Chemoenzymatic Synthesis of cis-Piperidine-3,5-diol: A Gateway to Chiral Piperidines

The efficient and stereocontrolled synthesis of cis-piperidine-3,5-diol is paramount to its utility. Chemoenzymatic approaches have proven to be particularly effective, leveraging the high selectivity of enzymes to establish the desired stereochemistry. A common strategy involves the enzymatic desymmetrization of a prochiral or meso-precursor.

A divergent synthesis can efficiently yield a mixture of the achiral cis- and racemic trans-3,5-piperidine diol from N-benzylglycinate in five steps using chemoenzymatic methods.[7] Subsequent enzyme- and ruthenium-catalyzed dynamic kinetic resolution can then transform this mixture into the desired cis-(3R,5S)-diacetate with high diastereoselectivity and yield.[7]

Experimental Protocol: Chemoenzymatic Synthesis of N-Benzyl-cis-piperidine-3,5-diol

This protocol is a representative example based on established chemoenzymatic strategies.

Step 1: Synthesis of N-Benzyl-3,5-piperidinedione

  • A solution of N-benzyl-4-piperidone (1 equiv.) in a suitable solvent is treated with an oxidizing agent (e.g., selenium dioxide) to introduce the dione functionality. The reaction is monitored by TLC until completion.

  • The crude product is purified by column chromatography to yield N-benzyl-3,5-piperidinedione.

Step 2: Biocatalytic Asymmetric Reduction

  • N-benzyl-3,5-piperidinedione (1 equiv.) is suspended in a buffer solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose (1.5 equiv.) and NADP+ (0.01 equiv.).

  • A suitable ketoreductase enzyme (e.g., from a recombinant E. coli strain) and glucose dehydrogenase (for cofactor regeneration) are added.

  • The reaction is stirred at a controlled temperature (e.g., 30 °C) and pH, and the progress is monitored by HPLC.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.

  • The crude diol is purified by flash chromatography to afford enantiomerically enriched N-benzyl-cis-piperidine-3,5-diol.

Chemoenzymatic_Synthesis start N-Benzyl-4-piperidone dione N-Benzyl-3,5-piperidinedione start->dione Oxidation (e.g., SeO2) reduction Biocatalytic Asymmetric Reduction dione->reduction Ketoreductase, NADPH, Cofactor Regeneration diol N-Benzyl-cis-piperidine-3,5-diol reduction->diol Stereoselective Reduction

Caption: Chemoenzymatic synthesis of N-benzyl-cis-piperidine-3,5-diol.

Application in Iminosugar Synthesis: Crafting Glycosidase Inhibitors

The cis-1,3-diol arrangement in cis-piperidine-3,5-diol is a key structural motif that mimics the stereochemistry of monosaccharides. This makes it an excellent precursor for the synthesis of various iminosugars, particularly those of the deoxynojirimycin (DNJ) family. The synthesis of these potent glycosidase inhibitors from the diol typically involves stereoselective introduction of additional hydroxyl groups and, in some cases, a hydroxymethyl group at the 2-position.

A common synthetic strategy involves the protection of the existing hydroxyl groups, followed by stereocontrolled dihydroxylation of a double bond introduced elsewhere in the ring. The choice of dihydroxylation reagent and conditions is critical for achieving the desired stereochemistry of the final iminosugar.

Synthetic Pathway to a 1-Deoxynojirimycin (DNJ) Analogue

DNJ_Synthesis diol N-Protected cis-piperidine-3,5-diol elimination Elimination Reaction diol->elimination Oxidation then Elimination enone α,β-Unsaturated Piperidone elimination->enone dihydroxylation Stereoselective Dihydroxylation enone->dihydroxylation e.g., AD-mix-β triol Polyhydroxylated Piperidine dihydroxylation->triol deprotection Deprotection triol->deprotection dnj_analogue 1-Deoxynojirimycin Analogue deprotection->dnj_analogue

Caption: Synthetic pathway to a DNJ analogue from cis-piperidine-3,5-diol.

Experimental Protocol: Synthesis of a Trihydroxypiperidine Iminosugar

Step 1: Protection and Oxidation

  • N-benzyl-cis-piperidine-3,5-diol (1 equiv.) is treated with a suitable protecting group (e.g., TBDMSCl, imidazole in DMF) to protect the hydroxyl groups.

  • The protected diol is then oxidized at a non-hydroxylated position to introduce a carbonyl group, which can then be used to form an α,β-unsaturated system.

Step 2: Stereoselective Dihydroxylation

  • The resulting α,β-unsaturated piperidone (1 equiv.) is subjected to asymmetric dihydroxylation (e.g., using AD-mix-β) to introduce two new hydroxyl groups with a defined stereochemistry.

Step 3: Reduction and Deprotection

  • The carbonyl group is reduced (e.g., with NaBH4) to the corresponding hydroxyl group.

  • Finally, all protecting groups are removed (e.g., with TBAF for silyl ethers and catalytic hydrogenation for the N-benzyl group) to yield the target trihydroxypiperidine iminosugar.

Application in Alkaloid Synthesis: Constructing Complex Natural Products

The C2 symmetry of cis-piperidine-3,5-diol and its differentiated hydroxyl groups make it a powerful tool for the stereodivergent synthesis of a wide range of piperidine alkaloids. By selectively functionalizing one or both hydroxyl groups, and by introducing substituents at other positions on the ring, a diverse array of complex alkaloid skeletons can be constructed.

For example, the synthesis of 2,6-disubstituted piperidine alkaloids, such as those found in the venom of fire ants or the skin of dendrobatid frogs, can be achieved through the stereoselective manipulation of the diol scaffold.[8]

Synthetic Pathway to a cis-2,6-Disubstituted Piperidine Alkaloid

Alkaloid_Synthesis diol N-Protected cis-piperidine-3,5-diol mono_activation Monofunctionalization of OH group diol->mono_activation e.g., TsCl, pyridine intermediate1 Activated Intermediate mono_activation->intermediate1 nucleophilic_sub Nucleophilic Substitution (e.g., Grignard reagent) intermediate1->nucleophilic_sub intermediate2 3-Hydroxy-5-alkyl-piperidine nucleophilic_sub->intermediate2 second_functionalization Functionalization of remaining OH group intermediate2->second_functionalization intermediate3 Activated 3-Hydroxy-5-alkyl-piperidine second_functionalization->intermediate3 second_sub Second Nucleophilic Substitution intermediate3->second_sub alkaloid cis-3,5-Disubstituted Piperidine Alkaloid second_sub->alkaloid

Caption: General pathway to cis-3,5-disubstituted piperidine alkaloids.

Experimental Protocol: Synthesis of a cis-3,5-Dialkylpiperidine

Step 1: Monotosylation

  • N-Boc-cis-piperidine-3,5-diol (1 equiv.) is dissolved in pyridine and cooled to 0 °C. A solution of tosyl chloride (1.1 equiv.) in pyridine is added dropwise. The reaction is stirred at low temperature and monitored by TLC.

  • Upon completion, the reaction is worked up to yield the monotosylated product.

Step 2: First Alkylation

  • The monotosylate (1 equiv.) is dissolved in a suitable solvent (e.g., THF) and treated with an organocuprate reagent (e.g., Li2Cu(R)2CN) to introduce the first alkyl group via SN2 displacement of the tosylate.

Step 3: Activation and Second Alkylation of the Remaining Hydroxyl Group

  • The remaining hydroxyl group is activated (e.g., by conversion to a triflate).

  • A second nucleophilic substitution with a different organometallic reagent introduces the second alkyl group, affording the cis-3,5-dialkylpiperidine skeleton.

Step 4: Deprotection

  • The N-Boc protecting group is removed under acidic conditions (e.g., TFA in CH2Cl2) to yield the final alkaloid.

Data Summary

The following table summarizes representative yields and stereoselectivities for key transformations involving piperidine-3,5-diol derivatives, as reported in the literature for analogous systems.

TransformationSubstrateReagent/CatalystProductYield (%)Stereoselectivity (dr or ee)Reference
Dynamic Kinetic Resolutionrac/meso-N-Bn-piperidine-3,5-diolNovozym 435, Ru catalystcis-(3R,5S)-diacetateHigh>99% de[7]
Asymmetric Dihydroxylationα,β-Unsaturated PiperidoneAD-mix-βDihydroxypiperidoneGoodHigh ee[9]
Pd-Catalyzed CyclizationAmino Allylic AlcoholPdCl22,6-cis-Disubstituted PiperidineGoodExcellent

Conclusion

cis-Piperidine-3,5-diol stands as a testament to the power of chiral building blocks in modern organic synthesis. Its efficient chemoenzymatic preparation and the stereochemical information encoded within its structure provide a reliable and versatile starting point for the synthesis of a diverse range of biologically significant molecules. From the sugar-mimicking iminosugars that combat disease by inhibiting key enzymes, to the structurally complex alkaloids with potent pharmacological effects, this humble diol serves as a lynchpin, connecting disparate areas of natural product synthesis. The methodologies outlined in this guide are intended to empower researchers to harness the full potential of this valuable synthon in their own drug discovery and development endeavors.

References

  • A NOVEL APPROACH TOWARD THE SYNTHESIS OF SUBSTITUTED PIPERIDINES AND IMINOSUGARS - Summit Research Repository - Simon Fraser University. Available at: [Link]

  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stereodivergent synthesis of piperidine iminosugars 1-deoxy-D-nojirimycin and 1-deoxy-D-altronojirimycin - Tetrahedron. Available at: [Link]

  • Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - MDPI. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - Thomas Hermann. Available at: [Link]

  • Enzymatic Route to Chiral, Nonracemic cis-2,6- and cis,cis-2,4,6-Substituted Piperidines. Synthesis of (+)-Dihydropinidine and Dendrobate Alkaloid (+)-241D | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Production of the α-glycosidase inhibitor 1-deoxynojirimycin from Bacillus species - PubMed. Available at: [Link]

  • Total Synthesis of (−)-Cassine | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of “All-Cis” Trihydroxypiperidines from a Carbohydrate-Derived Ketone: Hints for the Design of New β-Gal and GCase Inhibitors - PMC. Available at: [Link]

  • Facially Coordinating Cyclic Triamines, Part I. The Coordination Chemistry of cis-3,5-diaminopiperidine and Substituted Derivatives - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Synthesis of Iminosugars from Tetroses - Bentham Science Publishers. Available at: [Link]

  • Recent advances on the total synthesis of alkaloids in mainland China - Oxford Academic. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - Thomas Hermann. Available at: [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. Available at: [Link]

  • Total Synthesis of Ervatamia Alkaloids - KOPS. Available at: [Link]

  • Some novel piperidine analogues having strong alpha glucosidase inhibition. Available at: [Link]

  • mannojirimycin and 1-deoxy-3-O-(5-thio-alpha-D-glucopyranosyl) - PubMed. Available at: [Link]

  • Synthesis of the trihydroxypiperidine 5. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. Available at: [Link]

  • Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing). Available at: [Link]

  • N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone - Semantic Scholar. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - ARPI. Available at: [Link]

  • Deoxynojirimycins via Nitroso-Diels-Alder Cycloadditions - Aaltodoc. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed. Available at: [Link]

  • Ammonium-Directed Oxidation of Cyclic Allylic and Homoallylic Amines - ACS Publications. Available at: [Link]

Sources

Exploratory

The Unseen Equilibrium: A Technical Guide to the Computational Modeling of cis-Piperidine-3,5-diol Ring Conformations

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its three-dimensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its three-dimensional conformation is a critical determinant of biological activity, dictating how a molecule interacts with its target.[2] The cis-piperidine-3,5-diol motif presents a particularly fascinating and challenging case for conformational analysis. The spatial relationship of the two hydroxyl groups, governed by a delicate interplay of steric hindrance and non-covalent interactions, can lead to a complex conformational landscape. This guide provides an in-depth, technical walkthrough for the computational modeling of this important structural motif, offering field-proven insights into experimental design, from initial conformational searching to validation against experimental data.

Introduction: The Significance of the Piperidine Scaffold and the cis-3,5-Diol Challenge

The six-membered nitrogenous heterocycle, piperidine, is a privileged structure in drug discovery, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability.[1] Its saturated, puckered nature allows for the precise spatial orientation of substituents, which is crucial for molecular recognition at biological targets.[1][2] The conformational behavior of the piperidine ring, which predominantly adopts a chair conformation to minimize strain, is influenced by the nitrogen atom and the nature and position of its substituents.[2][3]

The cis-3,5-diol substitution pattern introduces a unique conformational puzzle. In a standard chair conformation, this arrangement would force one hydroxyl group into an axial position and the other into an equatorial position (ae) or vice versa (ea). However, a ring flip to a diequatorial (ee) conformation would relieve some steric strain, while a flip to a diaxial (aa) conformation would introduce significant 1,3-diaxial steric interactions.[4] The central question, and the focus of this guide, is the potential for an intramolecular hydrogen bond between the two hydroxyl groups to stabilize an otherwise unfavorable conformation.[5] Understanding and accurately predicting this equilibrium is paramount for rational drug design.[6]

The Conformational Landscape: A Tale of Two Chairs

For a cis-1,3-disubstituted cyclohexane, the analogous carbocyclic system, a conformational equilibrium exists between a diequatorial and a diaxial chair form. While the diequatorial conformer is generally favored due to reduced steric hindrance, the diaxial conformer of cis-cyclohexane-1,3-diol can be significantly stabilized by the formation of an intramolecular hydrogen bond between the two axial hydroxyl groups.[3][5] This non-covalent interaction can be strong enough to overcome the energetic penalty of the 1,3-diaxial interactions, making the diaxial form the most stable conformation in non-polar environments.[5]

This principle extends to cis-piperidine-3,5-diol. The key conformational states to consider are:

  • The Diequatorial (ee) Chair: Both hydroxyl groups occupy equatorial positions, minimizing steric interactions with the rest of the ring. This is often the sterically favored conformation.

  • The Diaxial (aa) Chair: Both hydroxyl groups are in axial positions. While this introduces unfavorable 1,3-diaxial steric clashes, it allows for the formation of a stabilizing intramolecular hydrogen bond.

  • Boat and Twist-Boat Conformations: These are typically higher in energy than chair conformations but can be populated, especially in highly substituted or strained systems.[7]

The presence of the nitrogen atom in the piperidine ring adds another layer of complexity. Its lone pair of electrons and its potential for protonation can alter the ring's geometry and electronic properties, thereby influencing the conformational equilibrium.[8]

Diagram: Conformational Equilibrium of cis-Piperidine-3,5-diol

G cluster_0 Diequatorial (ee) Chair cluster_1 Diaxial (aa) Chair cluster_2 Higher Energy States ee Diequatorial Conformer (Sterically Favored) aa Diaxial Conformer (H-Bond Stabilized) ee->aa Ring Inversion boat Boat/Twist-Boat ee->boat Transition aa->boat Transition workflow start 1. 2D to 3D Structure Generation conformational_search 2. Conformational Search (Molecular Mechanics - MM) start->conformational_search clustering 3. Clustering and Selection of Low-Energy Conformers conformational_search->clustering qm_optimization 4. Quantum Mechanics (QM) Optimization and Energy Calculation clustering->qm_optimization analysis 5. Analysis of Results (Energies, Geometries, H-bonds) qm_optimization->analysis validation 6. Validation against Experimental Data (NMR, X-ray) analysis->validation

Caption: A streamlined workflow for the computational modeling of ring conformations.

Step 1: 2D to 3D Structure Generation

The initial step is to generate a reasonable 3D structure from a 2D representation (e.g., SMILES string). This can be accomplished using various molecular modeling software packages.

Step 2: Conformational Search (Molecular Mechanics)

A conformational search is performed to explore the potential energy surface of the molecule and identify low-energy conformers. This is typically done using molecular mechanics (MM) force fields due to their computational efficiency.

Experimental Protocol: Conformational Search

  • Force Field Selection: Choose a suitable force field. The CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF) are good starting points for drug-like molecules. [9]For molecules with potential for intramolecular hydrogen bonding, ensure the force field is well-parameterized for such interactions. [10]2. Solvent Model: Decide whether to perform the search in a vacuum or with an implicit solvent model. For a molecule with multiple hydrogen bond donors and acceptors, an implicit solvent model (e.g., Generalized Born) can provide a more realistic representation of the energetic landscape in solution.

  • Search Algorithm: Employ a robust conformational search algorithm. A combination of systematic and random search methods is often effective.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local energy minimum.

Step 3: Clustering and Selection of Low-Energy Conformers

The conformational search can generate a large number of structures. These should be clustered based on structural similarity (e.g., RMSD) to identify unique conformations. Select the lowest-energy conformers from each cluster for further analysis. A typical energy window for selection is 5-10 kcal/mol above the global minimum.

Step 4: Quantum Mechanics (QM) Optimization and Energy Calculation

To obtain more accurate energies and geometries, the selected low-energy conformers from the MM search should be re-optimized using quantum mechanics, specifically Density Functional Theory (DFT).

Experimental Protocol: DFT Calculations

  • Method Selection: A common and reliable DFT functional for this purpose is B3LYP.

  • Basis Set Selection: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is generally sufficient for geometry optimizations and energy calculations of small organic molecules.

  • Solvent Effects: To account for solvent effects, which are crucial for accurately modeling hydrogen bonding, use a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Step 5: Analysis of Results

Compare the relative Gibbs free energies of the optimized conformers to determine their predicted populations at a given temperature using the Boltzmann distribution. Analyze the geometries, paying close attention to:

  • Ring Conformation: Identify the chair, boat, or twist-boat nature of the piperidine ring.

  • Substituent Positions: Determine whether the hydroxyl groups are axial or equatorial.

  • Intramolecular Hydrogen Bonding: Measure the distance between the hydrogen of one hydroxyl group and the oxygen of the other, as well as the O-H···O angle. A distance of ~1.8-2.2 Å and an angle > 120° are indicative of a hydrogen bond. [11] Table 1: Hypothetical Computational Results for cis-Piperidine-3,5-diol

ConformerRing ConformationOH PositionsRelative Energy (kcal/mol)H-bond Distance (Å)H-bond Angle (°)Predicted Population (298K)
1 ChairDiaxial (aa)0.001.9514585%
2 ChairDiequatorial (ee)1.25--14%
3 Twist-Boat-3.50--<1%

Self-Validation: Corroboration with Experimental Data

A computational model is only as reliable as its ability to be validated by experimental data. For conformational analysis, NMR spectroscopy and X-ray crystallography are the gold standards. [3][12]

NMR Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of a molecule. Proton-proton coupling constants (³JHH) are particularly useful as they are related to the dihedral angle between the coupled protons via the Karplus equation.

  • Large coupling constants (³JHH ≈ 7–12 Hz) are indicative of an anti-periplanar (180°) relationship, which is characteristic of axial-axial protons in a chair conformation. * Small coupling constants (³JHH ≈ 2–5 Hz) suggest a syn-clinal (60°) relationship, typical of axial-equatorial or equatorial-equatorial protons. By comparing the computationally predicted coupling constants for each conformer with the experimentally measured values, one can validate the predicted conformational equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides a precise snapshot of the molecule's conformation in the solid state. [12]While the solid-state conformation may not be the most stable one in solution, it provides an invaluable benchmark for the geometric parameters of a low-energy conformer. A crystal structure of a derivative, 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol, revealed a chair conformation with both hydroxyl groups in axial positions, stabilized by an intramolecular O-H···O hydrogen bond. [13]This provides strong experimental evidence for the accessibility and stability of the diaxial conformer.

Conclusion: From In Silico to In Vivo

The conformational preference of the cis-piperidine-3,5-diol ring is a subtle balance between steric effects and the stabilizing influence of an intramolecular hydrogen bond. A well-designed computational workflow, combining molecular mechanics for broad conformational searching with quantum mechanics for accurate energy refinement, can effectively model this equilibrium. Validation of the computational model against experimental data from NMR and X-ray crystallography is a critical step in ensuring the reliability of the predictions.

For drug development professionals, an accurate understanding of the conformational landscape of this important scaffold is not merely an academic exercise. It directly impacts the design of more potent and selective therapeutics by enabling the precise positioning of pharmacophoric elements in three-dimensional space. By embracing the principles and protocols outlined in this guide, researchers can navigate the complexities of piperidine ring conformations with greater confidence and precision.

References

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • BenchChem. (2025).
  • Klein, R. A. (2002). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water.
  • BenchChem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (7), 806-810.
  • NEET, C. F. (n.d.).
  • ResearchGate. (n.d.). Schematic representation of syn 1,3-diaxial interactions.
  • Huang, J., & MacKerell, A. D. (2013). CHARMM36 all-atom additive protein force field: validation and optimization.
  • Indian Academy of Sciences. (n.d.).
  • Lee, S., Kim, H., & Park, H. (2012). 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3178.
  • Beak, P., & Lee, W. K. (1993). Asymmetric deprotonation of N-Boc-piperidine. The Journal of Organic Chemistry, 58(5), 1109-1117.
  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116853.
  • PubMed. (1978). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1279-1284.
  • O'Hagan, D. (2014). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines.
  • Coldham, I., & Watson, D. W. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1386-1393.
  • White Rose Research Online. (2022, October 11).
  • Fu, C., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 664-668.
  • GitHub Pages. (n.d.).
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

Sources

Protocols & Analytical Methods

Method

A Robust and Scalable Protocol for the Diastereoselective Synthesis of cis-Piperidine-3,5-diol from Pyridine Precursors

An Application Note for the Scalable Synthesis of cis-Piperidine-3,5-diol Abstract The cis-piperidine-3,5-diol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of cis-Piperidine-3,5-diol

Abstract

The cis-piperidine-3,5-diol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, chair-like conformation and the specific spatial orientation of its hydroxyl groups make it a valuable building block for creating molecules with precise three-dimensional architectures for optimal target engagement. This application note details a scalable, two-step synthesis of cis-piperidine-3,5-diol from the readily available precursor, 3,5-dihydroxypyridine. The protocol is designed for robustness and high diastereoselectivity, leveraging a catalytic hydrogenation in an acylating solvent, followed by a straightforward acidic hydrolysis. This method avoids complex purification steps and is well-suited for multi-gram to kilogram scale production in a research or drug development setting.

Introduction and Strategic Overview

The synthesis of substituted piperidines is a cornerstone of pharmaceutical development.[1][2] Among these, the cis-3,5-disubstituted pattern presents a unique conformational profile. Achieving high diastereoselectivity on a large scale is often a significant challenge. Traditional multi-step syntheses can be lengthy and low-yielding, hindering rapid drug discovery efforts.

The strategy outlined herein addresses these challenges by employing a direct and efficient transformation of the aromatic pyridine core into the desired saturated heterocycle. The key transformation is the catalytic hydrogenation of 3,5-dihydroxypyridine. A critical aspect of this protocol is the use of acetic anhydride as both the solvent and an in-situ protecting agent. This approach, known as reductive acetylation, offers several advantages:

  • Enhanced Reactivity: The acetylation of the hydroxyl groups and the pyridine nitrogen facilitates the reduction of the electron-rich aromatic ring.

  • Improved Solubility: The resulting acetylated intermediate is often more soluble in common organic solvents, simplifying the reaction setup.

  • High cis-Diastereoselectivity: The hydrogenation of the planar pyridine ring on a heterogeneous catalyst surface typically results in the delivery of hydrogen atoms to the same face of the molecule, preferentially yielding the cis isomer.[3][4]

  • Scalability: The use of a stable heterogeneous catalyst (Platinum(IV) oxide) and high-pressure hydrogenation is a well-established industrial process.[5]

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow from 3,5-dihydroxypyridine to cis-piperidine-3,5-diol.

Detailed Experimental Protocols

PART A: Synthesis of cis-1-Acetyl-3,5-diacetoxypiperidine

This procedure details the reductive acetylation of 3,5-dihydroxypyridine using Platinum(IV) oxide (Adams' catalyst) under hydrogen pressure. The use of acetic anhydride as the solvent is crucial for the success of the reaction.[6]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Dihydroxypyridine≥97%Sigma-AldrichStore in a desiccator.
Acetic AnhydrideReagent Grade, ≥98%MerckUse a fresh bottle.
Platinum(IV) oxide (PtO₂)Adams' catalystStrem ChemicalsHandle with care.
Hydrogen (H₂) GasHigh Purity (≥99.99%)N/AUse in a certified high-pressure reactor.
Celite® 545N/AFisher ScientificFor catalyst filtration.
Ethyl AcetateACS GradeVWRFor extraction.
Saturated NaHCO₃ solutionN/ALab-preparedFor neutralization.
Anhydrous Sodium SulfateACS GradeVWRFor drying.

Step-by-Step Protocol

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave) equipped with a magnetic stir bar, add 3,5-dihydroxypyridine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (approx. 10 mL per gram of substrate). The mixture may be a slurry.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%).

    • Expert Insight: While 5 mol% is a robust starting point, catalyst loading can often be optimized and reduced on larger scales after initial validation runs.[5]

  • Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas (3 cycles) and then with hydrogen gas (3 cycles). Pressurize the reactor with hydrogen to 50-70 bar (approx. 725-1015 psi).

  • Reaction Execution: Begin vigorous stirring and maintain the internal temperature between 25-50°C. The reaction is exothermic; initial cooling may be required.

    • Trustworthiness Check: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 8-16 hours).

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Catalyst Filtration: Dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Solvent Removal & Neutralization: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the acetic anhydride and ethyl acetate. Dissolve the resulting oil in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Causality: This step neutralizes residual acetic acid and unreacted acetic anhydride.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude cis-1-acetyl-3,5-diacetoxypiperidine, which can be used in the next step without further purification or purified by column chromatography if necessary.

PART B: Synthesis of cis-Piperidine-3,5-diol Hydrochloride

This procedure describes the complete deacetylation of the intermediate using strong acidic conditions to yield the final product as a stable hydrochloride salt.

Materials and Reagents

Reagent/MaterialGradeSupplier
cis-1-Acetyl-3,5-diacetoxypiperidineCrude from Part AN/A
Hydrochloric Acid (HCl)6M Aqueous SolutionLab-prepared
IsopropanolACS GradeVWR
Diethyl EtherACS GradeVWR

Step-by-Step Protocol

  • Hydrolysis Setup: To a round-bottom flask equipped with a reflux condenser, add the crude cis-1-acetyl-3,5-diacetoxypiperidine (1.0 eq).

  • Acid Addition: Add 6M aqueous hydrochloric acid (approx. 10 mL per gram of substrate).

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours.

    • Trustworthiness Check: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Solvent Removal: Concentrate the aqueous solution under reduced pressure to obtain a solid or semi-solid residue.

  • Purification by Recrystallization: Add a minimal amount of hot isopropanol to dissolve the residue. Allow the solution to cool slowly to room temperature, then cool to 0°C to induce crystallization. If crystallization is slow, diethyl ether can be added as an anti-solvent.

  • Final Product: Collect the crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield cis-piperidine-3,5-diol hydrochloride.

Characterization and Expected Results

The stereochemical outcome of the hydrogenation can be confirmed using ¹H NMR spectroscopy. For the cis isomer, the protons at C3 and C5 are typically axial, leading to a characteristic broad signal or a multiplet with large axial-axial coupling constants.

CompoundExpected YieldPhysical StateKey ¹H NMR Signals (indicative)
cis-1-Acetyl-3,5-diacetoxypiperidine85-95% (crude)Viscous Oil / Low-melting solidδ ≈ 4.8-5.0 (m, 2H, CH-OAc), δ ≈ 2.1 (s, 3H, N-Ac), δ ≈ 2.0 (s, 6H, O-Ac)
cis-Piperidine-3,5-diol HCl80-90% (from intermediate)White Crystalline Solidδ ≈ 3.8-4.0 (m, 2H, CH-OH), δ ≈ 2.8-3.4 (m, 4H, CH₂-N)

Mechanistic Rationale for cis-Selectivity

The preferential formation of the cis diastereomer during catalytic hydrogenation is a well-documented phenomenon in the reduction of substituted pyridines.[3] The planar aromatic ring adsorbs onto the surface of the heterogeneous catalyst. Hydrogen atoms, which are also present on the catalyst surface, are then delivered sequentially to the same face of the ring before the intermediate desorbs. This syn-addition mechanism leads directly to the cis-substituted piperidine.

Figure 2: Conceptual diagram of cis-selective hydrogenation on a catalyst surface.

Scalability and Safety Considerations

  • Hydrogen Safety: Hydrogenations under pressure must be conducted in a specialized reactor within a blast-proof room or behind a safety shield. Ensure proper grounding to prevent static discharge.

  • Catalyst Handling: While PtO₂ is not pyrophoric, other hydrogenation catalysts (like Raney Nickel or Palladium on Carbon) can be. Always handle catalysts under a wet solvent or an inert atmosphere as recommended by the supplier.

  • Exothermicity: The hydrogenation of aromatic rings is highly exothermic. For large-scale reactions, ensure the reactor has adequate cooling capacity to maintain the target temperature. A slow, controlled introduction of hydrogen may be necessary.

  • Work-up: The filtration of the catalyst should be done carefully. A nitrogen blanket is recommended to prevent any potential ignition of residual hydrogen in the presence of the catalyst and air.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Part A) Inactive catalyst, insufficient H₂ pressure, or low temperature.Use fresh catalyst. Ensure the system is leak-free and pressure is maintained. Increase temperature to 50°C.
Low cis:trans Ratio Reaction temperature too high, or unsuitable catalyst.Maintain a lower reaction temperature (25-40°C). PtO₂ in acidic media (like Ac₂O) strongly favors the cis product.
Incomplete Hydrolysis (Part B) Insufficient reaction time or acid concentration.Increase reflux time and monitor by LC-MS. Ensure at least 6M HCl is used.
Difficulty in Crystallization Product is oily or impure.Re-concentrate from water to ensure all organic solvents are removed. Try different recrystallization solvents (e.g., Ethanol/Ether).

References

  • Beilstein Journal of Organic Chemistry. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Nature Catalysis. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • PubMed. (2003). Enantioselective Synthesis of Cis- And trans-3,5-disubstituted Piperidines. [Link]

  • Google Patents. (2005). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Google Patents. (2016).
  • Organic Chemistry Portal. (2024). Synthesis of piperidines. [Link]

  • Google Patents. (2008). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Google Patents. (2010).
  • Google Patents. (1968).
  • RSC Publishing. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. [Link]

  • University of Cape Town. (2016). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • ResearchGate. (2024). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

Sources

Application

Application Notes and Protocols for the Use of cis-Piperidine-3,5-diol as a Scaffold for Glycosidase Inhibitors

Introduction: The Rising Significance of Glycosidase Inhibitors and the Power of the Piperidine Scaffold Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Glycosidase Inhibitors and the Power of the Piperidine Scaffold

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from digestion and nutrient absorption to glycoprotein processing and viral entry into host cells.[1] Consequently, the inhibition of specific glycosidases has emerged as a powerful therapeutic strategy for a range of human diseases, including type 2 diabetes, viral infections like influenza and HIV, and certain types of cancer.[1][2]

At the heart of many successful glycosidase inhibitors lies a class of molecules known as iminosugars, where the endocyclic oxygen of a monosaccharide is replaced by a nitrogen atom. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a particularly privileged scaffold in this context.[3][4] Its chair conformation and the stereochemical arrangement of its hydroxyl substituents allow it to mimic the natural carbohydrate substrate, particularly the oxocarbenium ion-like transition state of the enzymatic hydrolysis reaction. This structural resemblance enables piperidine-based molecules to act as potent and often competitive inhibitors of their target glycosidases.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific and highly versatile scaffold: cis-piperidine-3,5-diol. We will delve into the rationale for its use, provide a representative synthetic protocol, and detail the experimental workflows for its evaluation as a glycosidase inhibitor, from initial in vitro screening to kinetic characterization and cellular assays.

Section 1: The cis-Piperidine-3,5-diol Scaffold: Rationale and Synthesis

Design Rationale: Mimicking the Transition State

The efficacy of many piperidine-based glycosidase inhibitors stems from their ability to act as transition-state analogues. The enzymatic cleavage of a glycosidic bond proceeds through a transition state that possesses significant oxocarbenium ion character, forcing the pyranose ring into a flattened conformation (e.g., a half-chair). The nitrogen atom in the piperidine ring, being protonated at physiological pH, can effectively mimic the charge development at the anomeric carbon in the transition state.

The cis-piperidine-3,5-diol scaffold is particularly adept at this mimicry. The cis relationship of the hydroxyl groups at the C3 and C5 positions, when the piperidine ring adopts a chair conformation, orients these substituents in a manner that closely resembles the equatorial hydroxyl groups of a pyranose sugar. This structural and stereochemical congruence allows for strong interactions with the active site residues of the glycosidase, leading to potent competitive inhibition.

Glycosidase Inhibition Mechanism cluster_0 Enzymatic Hydrolysis cluster_1 Competitive Inhibition Enzyme Glycosidase (Active Site) TS Oxocarbenium Ion Transition State Enzyme->TS Binds Substrate Glycosidic Substrate Substrate->TS Catalyzes Enzyme2 Glycosidase (Active Site) Substrate->Enzyme2 Binding Blocked Products Hydrolyzed Products TS->Products Releases Complex Enzyme-Inhibitor Complex (Inactive) Enzyme2->Complex Binds Inhibitor cis-Piperidine-3,5-diol (Scaffold) Inhibitor->Complex Blocks Substrate

Mechanism of competitive inhibition by the piperidine scaffold.
Synthetic Protocol: Stereoselective Synthesis of a Protected cis-Piperidine-3,5-diol Precursor

A robust and stereoselective synthesis of the core scaffold is paramount for any subsequent derivatization and SAR studies. While multiple routes exist for the synthesis of substituted piperidines, a common strategy involves the cyclization of a linear precursor. The following protocol is a representative, multi-step synthesis to obtain a protected cis-piperidine-3,5-diol, which can then be deprotected and derivatized.

Workflow for Synthesis:

Synthesis_Workflow Start Commercially Available Chiral Precursor Step1 Step 1: Introduction of Nitrogen Source Start->Step1 Step2 Step 2: Chain Elongation and Functionalization Step1->Step2 Step3 Step 3: Reductive Amination/Cyclization Step2->Step3 Step4 Step 4: Stereoselective Reduction Step3->Step4 Step5 Step 5: Protection of Hydroxyl Groups Step4->Step5 Final Protected cis-Piperidine-3,5-diol Scaffold Step5->Final

General workflow for the synthesis of the scaffold.

Detailed Experimental Protocol:

  • Step 1: Synthesis of an Amino Diol Precursor. The synthesis often commences from a chiral starting material, such as an amino acid, to establish the desired stereochemistry early on. For instance, a protected amino acid can be reduced to the corresponding amino alcohol.

  • Step 2: Chain Extension. The carbon backbone is extended using standard organic chemistry reactions, such as Grignard reactions or Wittig olefination, followed by oxidation to introduce the necessary carbonyl functionalities for cyclization.

  • Step 3: Intramolecular Reductive Amination. The linear precursor, typically a δ-amino ketone or aldehyde, undergoes intramolecular cyclization via reductive amination. This step is crucial for forming the piperidine ring.

    • Reagents: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), acetic acid (as catalyst).

    • Procedure: The amino ketone precursor is dissolved in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is added, followed by the slow addition of the reducing agent. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Step 4: Stereoselective Reduction of the Ketone. To establish the cis-diol stereochemistry, a stereoselective reduction of the remaining ketone is performed. The choice of reducing agent is critical here to favor the desired diastereomer.

    • Reagents: A bulky reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) often provides high diastereoselectivity.

    • Procedure: The cyclic amino ketone is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. The reducing agent is added dropwise, and the reaction is maintained at low temperature before quenching.

  • Step 5: Protection and Derivatization. The resulting cis-piperidine-3,5-diol is often protected (e.g., as a di-Boc derivative on the nitrogen and silyl ethers on the hydroxyls) to facilitate purification and subsequent derivatization at specific positions.

Section 2: In Vitro Characterization of Glycosidase Inhibition

Once a library of compounds based on the cis-piperidine-3,5-diol scaffold has been synthesized, the next critical phase is to evaluate their inhibitory activity against the target glycosidase.

Protocol: High-Throughput Screening for α-Glucosidase Inhibition

This protocol describes a standard colorimetric assay using α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[4][5]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)

  • Acarbose (positive control)

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 200 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Enzyme Solution: Prepare a 1.0 U/mL stock solution of α-glucosidase in potassium phosphate buffer.

    • Substrate Solution: Prepare a 5 mM solution of pNPG in potassium phosphate buffer.

    • Test Compounds: Prepare stock solutions of the synthesized inhibitors and acarbose in DMSO (e.g., 10 mM). Create serial dilutions in the phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 20 µL of test compound dilution + 50 µL of phosphate buffer + 10 µL of enzyme solution.

    • Positive Control Wells: 20 µL of acarbose dilution + 50 µL of phosphate buffer + 10 µL of enzyme solution.

    • Enzyme Control (100% activity): 20 µL of buffer (with 1% DMSO) + 50 µL of phosphate buffer + 10 µL of enzyme solution.

    • Blank Wells: 20 µL of test compound dilution + 60 µL of phosphate buffer (no enzyme).

  • Reaction:

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.

    • Incubate the plate at 37 °C for 20 minutes.

    • Stop the reaction by adding 50 µL of 200 mM Na₂CO₃ to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Kinetic Analysis to Determine the Mechanism of Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization. This can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.[6]

Procedure:

  • Perform the α-glucosidase assay as described in Section 2.1, but with the following modifications:

    • Use a range of pNPG concentrations (e.g., 0.5, 1, 2, 4, and 8 mM).

    • For each pNPG concentration, run the assay with at least three different concentrations of the inhibitor (typically around its IC₅₀ value) and a no-inhibitor control.

  • Measure the absorbance at 405 nm kinetically (e.g., every 60 seconds for 10-15 minutes) to determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Create a Lineweaver-Burk plot of 1/V₀ versus 1/[S] for each inhibitor concentration.

    • The pattern of the lines on the plot will indicate the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • The inhibition constant (Kᵢ) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Inhibition_Kinetics_Workflow Start Synthesized Inhibitor (Known IC50) Step1 Set up assays with varying [Substrate] and [Inhibitor] Start->Step1 Step2 Measure initial reaction velocities (V₀) Step1->Step2 Step3 Calculate 1/V₀ and 1/[S] Step2->Step3 Step4 Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Step3->Step4 Step5 Analyze plot to determine mode of inhibition Step4->Step5 Final Determine Ki value Step5->Final

Workflow for determining the mechanism of inhibition.

Section 3: Structure-Activity Relationship (SAR) and Data Interpretation

Key Principles of SAR for Piperidine-Based Glycosidase Inhibitors

Systematic modification of the cis-piperidine-3,5-diol scaffold and analysis of the resulting changes in inhibitory activity are essential for developing potent and selective inhibitors.

SAR_Concept Scaffold Core Scaffold (cis-piperidine-3,5-diol) Mod1 Modification 1 (e.g., N-alkylation) Scaffold->Mod1 Mod2 Modification 2 (e.g., C4-substitution) Scaffold->Mod2 Mod3 Modification 3 (e.g., Hydroxyl variation) Scaffold->Mod3 Assay Biological Assay (IC50, Ki) Mod1->Assay Mod2->Assay Mod3->Assay SAR Structure-Activity Relationship Assay->SAR

Conceptual diagram of Structure-Activity Relationship (SAR) studies.

Key areas for modification and expected outcomes include:

  • N-Substitution: The nitrogen atom of the piperidine ring is a common point for derivatization.

    • Rationale: Adding substituents to the nitrogen can probe additional binding pockets within the enzyme's active site. Hydrophobic alkyl or arylalkyl groups can interact with non-polar residues, potentially increasing potency and selectivity.

    • Example: N-butylation of 1-deoxynojirimycin (a related piperidine) significantly enhances its inhibitory activity against certain glycosidases.

  • C4-Position: The C4 position of the piperidine ring is another site for modification.

    • Rationale: The orientation of the C4 substituent (axial vs. equatorial) can influence the overall conformation of the ring and its fit within the active site. Introducing different functional groups can lead to new hydrogen bonding or hydrophobic interactions.

  • Hydroxyl Group Modification:

    • Rationale: The hydroxyl groups are critical for mimicking the carbohydrate substrate. However, selective protection, inversion of stereochemistry, or replacement with other groups (e.g., fluorine) can provide valuable information about the specific hydrogen-bonding network in the active site and can sometimes enhance binding affinity or improve pharmacokinetic properties.

Data Presentation: Comparative Analysis of Inhibitor Potency

The results of SAR studies are best presented in a clear, tabular format that allows for easy comparison of the different derivatives.

Compound IDR¹ (N-Substitution)R² (C4-Substitution)α-Glucosidase IC₅₀ (µM)Inhibition ModeKᵢ (µM)
Scaffold HH150.5Competitive75.2
CPD-01 -CH₃H98.2Competitive49.1
CPD-02 -CH₂CH₂CH₂CH₃H12.5Competitive6.3
CPD-03 -BenzylH25.8Competitive12.9
CPD-04 H-OH (trans)85.3Competitive42.7
CPD-05 -CH₂CH₂CH₂CH₃-OH (trans)5.1Competitive2.6

This table presents hypothetical data for illustrative purposes.

Section 4: Cellular Assays for Preclinical Evaluation

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to assess the activity and potential toxicity of the compounds in a more biologically relevant context.

Protocol: Cell-Based Assay for Anti-HIV Activity

Many enveloped viruses, including HIV, rely on host endoplasmic reticulum (ER) α-glucosidases for the proper folding of their envelope glycoproteins. Inhibition of these enzymes can lead to misfolded proteins and a reduction in viral infectivity.

Materials:

  • TZM-bl cell line (HeLa cells expressing CD4, CXCR4, and CCR5, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Test compounds and positive control (e.g., N-butyl-deoxynojirimycin)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds for 1-2 hours prior to infection.

  • Viral Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the infected cells for 48 hours at 37 °C in a CO₂ incubator.

  • Endpoint Analysis:

    • Remove the culture medium and lyse the cells.

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The reduction in luciferase activity corresponds to the inhibition of viral replication. Calculate the EC₅₀ (the concentration at which 50% of viral replication is inhibited).

Protocol: Cytotoxicity Assessment (MTT Assay)

It is crucial to ensure that the observed biological activity is not due to general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • A relevant cell line (e.g., the same line used in the efficacy assay, or a standard line like HEK293)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Test compounds

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of test compounds used in the efficacy assays. Incubate for the same duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: A decrease in absorbance indicates a reduction in cell viability. Calculate the CC₅₀ (the concentration at which 50% of the cells are killed). A good therapeutic candidate should have a high therapeutic index (CC₅₀ / EC₅₀).

Conclusion and Future Directions

The cis-piperidine-3,5-diol scaffold represents a highly promising starting point for the development of novel glycosidase inhibitors. Its structural and stereochemical features provide a strong foundation for potent, competitive inhibition. The protocols outlined in this guide offer a comprehensive workflow for the synthesis, in vitro characterization, and cellular evaluation of derivatives based on this scaffold.

Future work in this area should focus on expanding the library of derivatives to further probe the structure-activity relationships for different glycosidase targets. The exploration of N-aryl and heterocyclic substitutions, as well as the introduction of conformational constraints through bicyclic systems, could lead to inhibitors with enhanced potency and selectivity. Promising lead compounds identified through these in vitro and cell-based assays will warrant further investigation in preclinical animal models to evaluate their pharmacokinetic properties and in vivo efficacy.

References

  • Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibitors. Scholarpedia, 7(8), 5488. [Link]

  • Hou, W., Li, Y., Zhang, Y., Wei, X., & Li, S. (2009). Kinetic study on α-glucosidase inhibition of a new bis-coumarin. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 951-956. [Link]

  • Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1, 75-85. [Link]

  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 13(10), 93R-104R. [Link]

  • Tite, T., et al. (2004). Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 12(19), 5091-5097. [Link]

  • Ye, X. P., et al. (2019). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 8, 397. [Link]

  • Rafiq, K., et al. (2016). Some novel piperidine analogues having strong alpha glucosidase inhibition. Pak. J. Pharm. Sci., 29(4), 1333-1339. [Link]

  • Chen, X., et al. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules, 29(5), 1145. [Link]

  • Berrar, J., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 352-362. [Link]

  • Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-1210. [Link]

  • Frolov, D. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. [Link]

  • Cossy, J., et al. (2006). Synthesis of enantioenriched 3,5-dihydroxy piperidine via ring-expansion of 4-hydroxyproline. Organic Letters, 8(23), 5243-5246. [Link]

  • Ali, M., et al. (2023). In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLOS ONE, 18(6), e0287958. [Link]

  • Kim, J. Y., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1469. [Link]

  • Bio-protocol. (2020). 3.6. α-Glucosidase Inhibiting Assay. Bio-protocol, 10(11), e3635. [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships (SAR). [Link]

Sources

Method

Highly Selective Mono-O-Alkylation of cis-Piperidine-3,5-diol Derivatives: Application Notes &amp; Protocols

Executive Summary cis-Piperidine-3,5-diol derivatives (such as N-Boc-cis-piperidine-3,5-diol) are highly versatile building blocks in the synthesis of glycomimetics, iminosugars, and alkaloid-based therapeutics. Because...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-Piperidine-3,5-diol derivatives (such as N-Boc-cis-piperidine-3,5-diol) are highly versatile building blocks in the synthesis of glycomimetics, iminosugars, and alkaloid-based therapeutics. Because the N-protected cis-1,3-diol exists as a meso compound in its favored diequatorial chair conformation, the two secondary hydroxyl groups are chemically equivalent. Differentiating them to achieve selective mono-O-alkylation without over-alkylation is a classic synthetic challenge. This application note provides a comprehensive, self-validating guide to achieving high-yielding mono-alkylation using two field-proven methodologies: Borinic Acid Catalysis and Organotin-Mediated Activation .

Mechanistic Rationale & Methodology Selection

Attempting to alkylate a cis-piperidine-3,5-diol using classical basic conditions (e.g., NaH and an alkyl halide) typically results in a statistical mixture of unreacted starting material, mono-alkylated product, and unwanted di-alkylated byproducts. To bypass this, we utilize transient cyclic adducts that selectively activate a single oxygen atom.

Approach A: Borinic Acid Catalysis (Taylor's Catalyst)

Diarylborinic acids, specifically 2-aminoethyl diphenylborinate (Taylor's catalyst), reversibly condense with 1,2- and 1,3-diols to form a tetracoordinate borinate complex[1]. Causality of Activation: The formation of this complex significantly enhances the nucleophilicity of the bound oxygen atoms. When coupled with a halophilic base like Ag₂O, the turnover-limiting electrophilic attack by an alkyl halide is highly directed, yielding the mono-alkylated product while actively suppressing over-alkylation[2]. This method is highly scalable, avoids toxic heavy metals, and operates under mild conditions.

Mechanism Diol cis-Piperidine-3,5-diol (1,3-diequatorial) Complex Tetracoordinate Borinate Adduct Diol->Complex Condensation (-H2O) Catalyst Taylor's Catalyst (Ph2BOH derivative) Catalyst->Complex Product Mono-O-Alkylated Piperidine Complex->Product Turnover-limiting alkylation Reagents Alkyl Halide (R-X) + Ag2O Base Reagents->Product Halide abstraction Product->Catalyst Catalyst Regeneration

Mechanistic cycle of diarylborinic acid-catalyzed regioselective monoalkylation of 1,3-diols.

Approach B: Organotin-Mediated Activation (Stannylene Acetal)

The classical approach involves reacting the diol with dibutyltin oxide (Bu₂SnO) to form a stable 6-membered cyclic stannylene acetal[3]. Causality of Activation: The highly polarized Sn–O bonds inherently increase the nucleophilicity of the oxygen atoms. The addition of coordinating additives (e.g., CsF or tetrabutylammonium iodide) expands the coordination sphere of the tin atom, forming an 'ate' complex that further activates the system toward electrophilic attack by an alkyl halide[4].

Quantitative Data Presentation

Table 1: Comparison of Mono-O-Alkylation Methodologies for N-Boc-cis-piperidine-3,5-diol

ParameterBorinic Acid Catalysis (Taylor's Method)Organotin Activation (Stannylene Acetal)
Typical Yield (Mono) 75 – 88%65 – 80%
Selectivity (Mono:Di) > 95:5~ 90:10
Key Reagents Ph₂B(O)CH₂CH₂NH₂ (10 mol%), Ag₂O, R-XBu₂SnO (1.0 eq), CsF, R-X
Solvent & Temp MeCN, 60 °CToluene (reflux) then DMF (80 °C)
Toxicity Profile Low (Organoboron)High (Organotin)
Scalability Excellent (Process-friendly)Moderate (Tin removal is challenging)

Experimental Protocols

Protocol A: Borinic Acid-Catalyzed Mono-O-Alkylation

Experimental Causality: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature solubilizes the intermediate borinate complex without competing for hydrogen bonding (which would occur with protic solvents like methanol). Ag₂O acts synergistically as both a mild base to neutralize the generated acid and a halophilic activator to abstract the halide from the alkylating agent, driving the reaction forward[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-cis-piperidine-3,5-diol (1.0 mmol) and 2-aminoethyl diphenylborinate (0.1 mmol, 10 mol%) in anhydrous MeCN (10 mL).

  • Base Addition: Add silver(I) oxide (Ag₂O, 1.5 mmol) in one portion. The suspension will immediately appear dark.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir vigorously for 12–24 hours. Note: Shield the flask from light using aluminum foil to prevent premature silver degradation.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove silver salts, washing the pad thoroughly with ethyl acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the racemic mono-O-alkylated product.

Workflow Step1 1. Catalyst & Substrate Mixing Dissolve diol & Taylor's catalyst (10 mol%) in MeCN Step2 2. Halophilic Base Addition Add Ag2O (1.5 equiv) to suspension Step1->Step2 Step3 3. Electrophile Addition Add Alkyl Halide (1.2 equiv) dropwise Step2->Step3 Step4 4. Thermal Activation Stir at 60°C for 12-24 h; monitor via LC-MS Step3->Step4 Step5 5. Workup & Purification Filter through Celite, concentrate, flash chromatography Step4->Step5

Step-by-step experimental workflow for the borinic acid-catalyzed monoalkylation.

Protocol B: Organotin-Mediated Mono-O-Alkylation

Experimental Causality: The initial step requires the physical removal of water to drive the thermodynamic formation of the stannylene acetal; hence, toluene is used in conjunction with a Dean-Stark apparatus. The solvent is subsequently swapped to DMF, and CsF is added because the fluoride ion coordinates to the tin center, forming an 'ate' complex that dramatically increases the nucleophilicity of the equatorial oxygen[4].

Step-by-Step Procedure:

  • Acetal Formation: Suspend N-Boc-cis-piperidine-3,5-diol (1.0 mmol) and dibutyltin oxide (Bu₂SnO, 1.05 mmol) in anhydrous toluene (15 mL). Reflux the mixture using a Dean-Stark trap for 3 hours until the solution becomes clear, indicating complete formation of the stannylene acetal.

  • Solvent Swap: Evaporate the toluene under reduced pressure to yield a glassy solid. Redissolve the intermediate in anhydrous DMF (10 mL) under argon.

  • Activation & Alkylation: Add anhydrous Cesium Fluoride (CsF, 1.5 mmol) followed by the alkyl halide (1.1 mmol).

  • Reaction: Stir the mixture at 80 °C for 8–12 hours.

  • Workup: Quench the reaction with water (10 mL) and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with 10% aqueous KF solution (2 × 10 mL) to precipitate residual tin as insoluble polymeric tin fluorides.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validating Quality Control

To ensure the protocol operates as a self-validating system, researchers must perform the following analytical checks:

  • Mass Spectrometry (LC-MS) Validation: The primary failure mode of diol alkylation is over-alkylation. The crude LC-MS must show a dominant mass peak corresponding to [M + R - H]+. If a peak at [M + 2R - 2H]+ exceeds 5% relative abundance, it indicates that the electrophile stoichiometry was too high or the reaction was overheated.

  • ¹H NMR Desymmetrization Check: The starting N-Boc-cis-piperidine-3,5-diol is a meso compound; its C3 and C5 methine protons are chemically equivalent and appear as a single multiplet. Upon successful mono-alkylation, the symmetry is broken. The ¹H NMR spectrum will self-validate the transformation by displaying two distinct, well-separated multiplets for the C3 and C5 protons (typically shifting between 3.5 and 4.2 ppm). If chiral resolution is later applied (e.g., via chiral ammonium borinate catalysis[5]), chiral HPLC must be used to validate enantiomeric excess.

References

  • [1] Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society. URL:[Link]

  • [4] Ren, B., Ramström, O., Zhang, Q., & Dong, H. (2016). On the Role of Fluoride in Accelerating the Reactions of Dialkylstannylene Acetals. Chemistry - A European Journal (via ResearchGate). URL:[Link]

  • [5] Pawliczek, M., Hashimoto, T., & Maruoka, K. (2018). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. Chemical Science. URL:[Link]

  • [3] Wang, Y., et al. (2023). Catalytic Approaches to Chemo- and Site-Selective Transformation of Carbohydrates. Chemical Reviews. URL:[Link]

  • [2] Dimakos, V., & Taylor, M. S. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews. URL:[Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization of cis-Piperidine-3,5-diol

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] The three-dimensional arrangement of substituents on the pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of a molecule's biological activity and interaction with its target.[2] Consequently, unambiguous stereochemical and conformational analysis is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the comprehensive structural elucidation of these heterocyclic compounds in solution.[3]

This technical guide provides a detailed protocol and theoretical framework for the characterization of cis-piperidine-3,5-diol using ¹H and ¹³C NMR spectroscopy. The methodologies and interpretative guidance presented herein are designed for researchers, scientists, and drug development professionals to ensure accurate structural verification and purity assessment of this important synthetic building block.

Theoretical Background: Conformational Analysis and Predicted Spectral Features

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain. For a cis-3,5-disubstituted piperidine, the two substituents can either both be in equatorial positions or both in axial positions. The preferred conformation is determined by the steric and electronic nature of the substituents. In the case of cis-piperidine-3,5-diol, the two hydroxyl groups can engage in intramolecular hydrogen bonding, which may influence the conformational equilibrium.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of cis-piperidine-3,5-diol is expected to be complex due to the conformational flexibility of the piperidine ring and the potential for second-order coupling effects. However, key features can be predicted:

  • Chemical Shifts: The protons on carbons bearing the hydroxyl groups (H-3 and H-5) will be deshielded and are expected to resonate downfield compared to the other ring protons. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will also be downfield due to the electronegativity of the nitrogen atom. The protons on C-4 will likely appear at the most upfield position among the ring protons.

  • Coupling Constants: The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[4] This is a powerful tool for determining the relative stereochemistry. For a chair conformation, large axial-axial couplings (³J_ax,ax ≈ 10-14 Hz) and smaller axial-equatorial (³J_ax,eq ≈ 2-5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2-5 Hz) couplings are expected.[5] By analyzing the coupling patterns of the H-3/H-5 and H-4 protons, the predominant conformation (diaxial vs. diequatorial hydroxyl groups) can be inferred.

  • Hydroxyl and Amine Protons: The chemical shifts of the -OH and -NH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[6] In protic solvents like D₂O, these signals may exchange with the solvent and not be observed. In aprotic solvents like DMSO-d₆, they will appear as distinct, often broad, signals.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of cis-piperidine-3,5-diol is expected to show three signals for the piperidine ring carbons due to the molecule's C₂ symmetry.

  • Chemical Shifts: The carbons bearing the hydroxyl groups (C-3 and C-5) will be significantly downfield due to the deshielding effect of the oxygen atoms. The carbons adjacent to the nitrogen (C-2 and C-6) will also be downfield. The C-4 carbon is expected to be the most upfield of the ring carbons. The exact chemical shifts will be influenced by the choice of solvent.[7]

Experimental Protocols

Part A: Sample Preparation

A meticulously prepared sample is crucial for acquiring high-quality NMR data.[8]

  • Weighing the Sample: Accurately weigh 5-10 mg of purified cis-piperidine-3,5-diol.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable -OH and -NH protons.

    • D₂O (Deuterium oxide): Suitable for highly polar compounds. Note that -OH and -NH protons will exchange with the solvent and become invisible.

    • CD₃OD (Methanol-d₄): Another option for polar compounds, but hydroxyl protons will exchange.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard for chemical shift referencing (e.g., tetramethylsilane (TMS) at δ = 0.00 ppm for non-aqueous solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) for D₂O).

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a standard 5 mm NMR tube to remove any particulate matter.

Part B: ¹H NMR Data Acquisition

The following parameters are a general guide for a 400 MHz spectrometer and should be optimized as needed.

  • Experiment: Standard 1D proton NMR.

  • Number of Scans: 16-64 (adjust to achieve a good signal-to-noise ratio).

  • Relaxation Delay (d1): 1-2 seconds. This allows for the relaxation of protons between scans.

  • Acquisition Time (aq): 2-4 seconds. A longer acquisition time provides better resolution.

  • Spectral Width: Approximately 12-16 ppm.

  • Pulse Width: A calibrated 90° pulse.

Part C: ¹³C NMR Data Acquisition
  • Experiment: Proton-decoupled 1D carbon NMR (e.g., zgpg30).

  • Number of Scans: 1024-4096 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is often needed for quaternary carbons, though none are present in this molecule.

  • Spectral Width: Approximately 0-100 ppm, to cover the expected range for the aliphatic carbons.

  • Pulse Program: A standard proton-decoupled pulse program.

Part D: 2D NMR Experiments (Recommended for Unambiguous Assignment)

For complex spectra, 2D NMR techniques are invaluable for definitive signal assignment.[9]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[10]

Data Analysis and Interpretation

  • Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the internal standard.

  • ¹H NMR Analysis:

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Multiplicity: Analyze the splitting pattern (singlet, doublet, triplet, etc.) of each signal to determine the number of neighboring protons.

    • Coupling Constants: Measure the J-values from the splitting patterns. The reciprocity of coupling constants between coupled protons can help in assigning the spectrum.[5]

  • ¹³C NMR Analysis:

    • Identify the three expected signals for the piperidine ring carbons.

  • Structural Confirmation:

    • Use the chemical shifts, integration, multiplicities, and coupling constants from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum (and correlations from 2D NMR if acquired), to assign each signal to a specific proton and carbon in the cis-piperidine-3,5-diol structure.

    • Pay close attention to the coupling constants of the H-3, H-4, and H-5 protons to confirm the cis relative stereochemistry.

Summary of Expected Spectral Data

The following table provides predicted ¹H and ¹³C NMR data for cis-piperidine-3,5-diol. These are estimates and will vary with solvent and experimental conditions.

Position ¹H Chemical Shift (ppm) ¹H Multiplicity Expected ³J (Hz) ¹³C Chemical Shift (ppm)
H-2, H-62.8 - 3.2m-45 - 50
H-3, H-53.5 - 4.0mJ_ax,ax ≈ 10-12, J_ax,eq ≈ 3-565 - 70
H-41.5 - 2.0m-35 - 40
NHVariablebr s--
OHVariablebr s--

Workflow Diagram

The following diagram illustrates the comprehensive workflow for the NMR characterization of cis-piperidine-3,5-diol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Confirmation prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 1D ¹H NMR prep4->acq1 acq2 1D ¹³C NMR prep4->acq2 acq3 2D NMR (COSY, HSQC) prep4->acq3 proc1 Fourier Transform & Phasing acq1->proc1 acq2->proc1 acq3->proc1 proc2 Baseline & Reference Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Measure Coupling Constants proc3->proc4 interp1 Assign Signals proc4->interp1 interp2 Confirm Stereochemistry interp1->interp2 interp3 Assess Purity interp2->interp3 interp4 Final Structure Verified interp3->interp4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for the Reduction of 3,5-Dihydroxypyridine

Welcome to the technical support center for the catalytic reduction of 3,5-dihydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic reduction of 3,5-dihydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and optimize your experimental outcomes.

The reduction of the pyridine ring is a fundamental transformation in organic synthesis, yielding piperidine structures that are integral to a vast number of pharmaceutical compounds.[1][2] However, the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair present unique challenges.[3][4] This guide will focus on strategies to effectively optimize catalyst loading and other key parameters for the successful reduction of 3,5-dihydroxypyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic reduction of 3,5-dihydroxypyridine. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Low or No Conversion of 3,5-Dihydroxypyridine

Question: My hydrogenation reaction of 3,5-dihydroxypyridine is showing minimal or no conversion to the desired 3,5-dihydroxypiperidine, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Low or no conversion in the hydrogenation of a pyridine derivative is a common issue, often pointing to problems with catalyst activity or the reaction conditions. The primary suspect is often catalyst poisoning by the pyridine nitrogen.[4]

Diagnostic Workflow

start Low/No Conversion catalyst_check Is the catalyst active? start->catalyst_check conditions_check Are reaction conditions adequate? catalyst_check->conditions_check Yes change_catalyst Select a More Robust Catalyst (e.g., Rh, PtO₂) catalyst_check->change_catalyst No poisoning_check Is catalyst poisoning occurring? conditions_check->poisoning_check Yes increase_pressure_temp Increase H₂ Pressure and/or Temperature conditions_check->increase_pressure_temp No increase_loading Increase Catalyst Loading poisoning_check->increase_loading No add_acid Add a Stoichiometric Amount of Acid (e.g., Acetic Acid, HCl) poisoning_check->add_acid Yes success Successful Conversion increase_loading->success change_catalyst->success increase_pressure_temp->success add_acid->success

Caption: Troubleshooting workflow for low or no conversion.

Troubleshooting Steps:
  • Verify Catalyst Activity: Ensure the catalyst is not expired or improperly handled. If possible, test the catalyst on a more easily hydrogenated substrate to confirm its activity.

  • Address Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal surface of the catalyst, blocking active sites.[3][4]

    • Acidic Additives: The most common and effective solution is to add a stoichiometric amount of an acid like acetic acid or hydrochloric acid.[3] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.[3]

  • Increase Catalyst Loading: Insufficient catalyst loading can lead to low conversion rates.[5] A higher catalyst-to-substrate ratio can sometimes overcome partial deactivation and increase the reaction rate.[3] However, excessive loading can lead to side reactions.[5] A systematic optimization of the catalyst load is recommended (see Experimental Protocols).

  • Optimize Reaction Conditions:

    • Hydrogen Pressure and Temperature: The reduction of the aromatic pyridine ring often requires more forcing conditions than other functional groups.[1] Increasing the hydrogen pressure and/or temperature can significantly enhance the reaction rate.[3][4] However, be mindful that harsh conditions can sometimes lead to undesired side reactions.[6]

  • Choice of Catalyst: While Palladium on carbon (Pd/C) is a common choice, more active catalysts like Platinum oxide (PtO₂, Adams' catalyst) or Rhodium-based catalysts are often more effective for pyridine hydrogenation, especially when used in conjunction with an acidic solvent.[3][6] Rhodium(III) oxide (Rh₂O₃) has also been shown to be effective under mild conditions.[7]

Issue 2: Poor Selectivity - Partial Reduction or Side Product Formation

Question: My reaction is producing a mixture of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) and/or other side products, rather than the desired 3,5-dihydroxypiperidine. How can I improve selectivity?

Answer: Achieving complete and selective reduction of the pyridine ring without affecting other functional groups or forming undesired intermediates requires careful control over reaction parameters.

Decision Tree for Improving Selectivity

start Poor Selectivity problem What is the main issue? start->problem partial_reduction Partial Reduction problem->partial_reduction Partial Reduction side_products Side Product Formation problem->side_products Side Products increase_time_pressure Increase Reaction Time and/or H₂ Pressure partial_reduction->increase_time_pressure harsher_catalyst Use a More Active Catalyst (Rh, PtO₂) partial_reduction->harsher_catalyst milder_conditions Use Milder Conditions (Lower Temp/Pressure) side_products->milder_conditions selective_catalyst Choose a More Selective Catalyst (e.g., modified Pd/C) side_products->selective_catalyst success Improved Selectivity increase_time_pressure->success harsher_catalyst->success milder_conditions->success selective_catalyst->success

Caption: Decision tree for improving reaction selectivity.

Strategies for Enhancing Selectivity:
  • For Partial Reduction: If you are isolating dihydropyridine or tetrahydropyridine intermediates, the reaction may not have gone to completion.[8][9]

    • Increase Reaction Time: Monitor the reaction progress over a longer period.

    • Increase Hydrogen Pressure: Higher pressure can drive the reaction towards the fully saturated piperidine ring.

    • Use a More Active Catalyst: Catalysts like Rhodium or Platinum are generally more effective at ensuring complete reduction of the pyridine ring.[6][7]

  • For Side Product Formation: The formation of side products often indicates that the reaction conditions are too harsh or the catalyst is not selective enough.

    • Milder Reaction Conditions: Employing lower hydrogen pressure and temperature can often favor the desired reduction pathway.[3]

    • Catalyst Selection: The choice of catalyst is crucial for chemoselectivity. While highly active catalysts can be beneficial for complete conversion, they may also reduce other functional groups. Modified catalysts, such as ethylenediamine-treated Pd/C (Pd/C(en)), can offer improved selectivity by moderating the catalyst's activity.[10]

Issue 3: Catalyst Deactivation During the Reaction

Question: The reaction starts well but then slows down or stops completely before reaching full conversion. What could be causing catalyst deactivation and how can I prevent it?

Answer: Catalyst deactivation during the reaction can be caused by several factors, including poisoning from the substrate or impurities, as well as physical changes to the catalyst itself.

Causes and Mitigation of Catalyst Deactivation:
CauseExplanationMitigation Strategy
Substrate Poisoning The nitrogen lone pair of 3,5-dihydroxypyridine or the product, 3,5-dihydroxypiperidine, can bind to the catalyst's active sites, inhibiting further reaction.[4]Use a stoichiometric amount of a strong or weak acid (e.g., HCl, acetic acid) to protonate the nitrogen, preventing it from coordinating with the catalyst.[3]
Impurity Poisoning Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can irreversibly poison the catalyst.[11]Use high-purity starting materials, solvents, and hydrogen. Consider passing the solvent through a purification column if necessary.
Sintering At high temperatures, the small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area and overall activity.[12]Operate at the lowest effective temperature. Choose a catalyst with a support that helps to stabilize the metal nanoparticles.
Leaching The active metal may detach from the support and dissolve into the reaction medium, leading to a loss of catalytic activity.Ensure the solvent and reaction conditions are compatible with the catalyst and support.
Solvent Effects Some solvents, particularly aliphatic alcohols, can decompose on the catalyst surface, forming adsorbed species like carbon monoxide that poison active sites.[13]If using an alcohol solvent and observing deactivation, consider switching to a different solvent or be aware that this phenomenon can occur.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the reduction of 3,5-dihydroxypyridine?

A1: There is no single "optimal" catalyst loading that applies to all situations. The ideal loading depends on several factors, including the specific catalyst used, the reaction scale, and the desired reaction time. A good starting point for laboratory-scale reactions is typically 5-10 mol% of the catalyst relative to the substrate.[3] However, it is highly recommended to perform a catalyst loading optimization study to find the minimum amount of catalyst required for efficient conversion, which can range from as low as 0.5 mol% to higher loadings depending on the catalyst's activity and the reaction's difficulty.[5][7] Insufficient catalyst will result in low conversion, while excessive amounts can be uneconomical and may lead to side reactions.[5]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the hydrogenation of pyridines.

  • Protic Solvents: Protic solvents like ethanol, methanol, and particularly glacial acetic acid are often preferred.[3] Acetic acid can serve as both the solvent and the acidic additive to protonate the pyridine nitrogen, thereby preventing catalyst poisoning and facilitating the reduction.[1][6]

  • Aprotic Solvents: Aprotic solvents can also be used, but an acidic additive is typically required.

  • Solvent Purity: The purity of the solvent is critical, as impurities can poison the catalyst.[11]

  • Potential for Deactivation: Be aware that some solvents, like simple alcohols, can slowly deactivate the catalyst over time.[13]

Q3: Which catalyst is best for the reduction of 3,5-dihydroxypyridine?

A3: The "best" catalyst depends on the specific requirements of your synthesis, such as the need for chemoselectivity and the desired reaction conditions.

  • Rhodium (Rh) and Platinum (Pt) catalysts are generally more active than palladium for pyridine ring hydrogenation and are often a good choice when complete reduction is the primary goal.[6][7] Rhodium on carbon (Rh/C) and platinum oxide (PtO₂) are commonly used.[6]

  • Palladium (Pd) catalysts , such as Pd/C, are widely used and can be effective, especially with an acidic additive.[1] They can sometimes offer better selectivity if other reducible functional groups are present in the molecule.[10]

  • Ruthenium (Ru) catalysts are also effective for pyridine hydrogenation.[14]

Q4: Can I run this reaction at atmospheric pressure?

A4: While some highly active catalyst systems might show some conversion at atmospheric pressure, the hydrogenation of the aromatic pyridine ring generally requires elevated hydrogen pressure to proceed at a reasonable rate.[1][15] Pressures in the range of 50-70 bar are commonly reported for this type of reduction.[6] Attempting the reaction at atmospheric pressure is likely to result in very slow or incomplete conversion.

Experimental Protocols

General Procedure for the Catalytic Reduction of 3,5-Dihydroxypyridine using PtO₂

This protocol describes a general method for the hydrogenation of 3,5-dihydroxypyridine using Platinum(IV) oxide (PtO₂) as the catalyst in an acidic medium.

  • Reactor Setup: In a high-pressure hydrogenation vessel, add 3,5-dihydroxypyridine (1.0 equivalent).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[6]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by a suitable method (e.g., TLC, LC-MS, or NMR after a mini-workup).

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-dihydroxypiperidine.

  • Purification: Purify the crude product as necessary by distillation, recrystallization, or column chromatography.

Protocol for Optimizing Catalyst Loading

This protocol outlines a parallel experiment to determine the minimum effective catalyst loading.

  • Setup: Prepare a series of identical reaction vials or a parallel synthesis reactor.

  • Reactions: In each vial, place an identical amount of 3,5-dihydroxypyridine and solvent.

  • Variable Catalyst Load: To each vial, add a different amount of the chosen catalyst. A typical range to screen would be:

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 2.5 mol%

    • Vial 4: 5.0 mol%

    • Vial 5: 10.0 mol%

  • Execution: Place the vials into the high-pressure reactor, seal, purge, and pressurize with hydrogen to the desired pressure. Run all reactions under identical temperature and stirring conditions for a fixed amount of time (e.g., 16 hours).[7]

  • Analysis: After the reaction time, cool and vent the reactor. Take an aliquot from each vial and determine the conversion for each reaction using an internal standard with ¹H NMR or by GC/LC analysis.

  • Determination: Identify the lowest catalyst loading that provides a satisfactory conversion rate within the desired timeframe.

Example Data for Catalyst Loading Optimization
Catalyst Loading (mol%)Conversion (%) after 16h
0.515
1.045
2.588
5.0>99
10.0>99

Based on this example data, a catalyst loading of 5.0 mol% would be chosen as the optimal load, as it provides complete conversion without being excessive.

References

  • BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.
  • Dzhemilev, U. M., Gaisin, F. G., & Galkin, E. G. (1974). New method for dehydrogenation of 1,4-dihydropyridines to pyridines using homogeneous complex palladium catalysts. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 23(10), 2291-2292.
  • Takayama, Y., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Harder, S., et al. (2014). Multinuclear Magnesium Hydride Clusters: Selective Reduction and Catalytic Hydroboration of Pyridines. Organometallics, 33(15), 4062-4069.
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 113-118.
  • Zhang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Xi'an Jiaotong University. (2025).
  • Singh, U. P., et al. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Eisner, U., & Kuthan, J. (1972). The chemistry of dihydropyridines. Chemical Reviews, 72(1), 1-42.
  • KBR. (n.d.). What is the recommended Best Practice regarding the design of catalyst loading and unloading lines with respect to.
  • Takayama, Y., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(42), 19593–19601.
  • Li, Y., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(9), 1754–1759.
  • International Research Journal of Engineering and Technology. (2021).
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Bie, X., et al. (2025). Deactivation mechanisms of Cu–Zn–Al2O3 in CO2 hydrogenation induced by SO2 exposure.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Li, N., et al. (2024). Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions.
  • Popp, F. D., & Chesney, C. F. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.).
  • Studer, A., et al. (2017). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • Li, Y., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • Pri-Bar, I., & Buchman, O. (1986). PdCl2-Catalyzed Reduction of Organic Halides by Triethylsilane. The Journal of Organic Chemistry, 51(5), 734–736.
  • Mamedov, V. A., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][16]oxazine-1,8-diones. Molecules, 28(3), 1285.

  • Glorius, F., et al. (2016). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Glorius, F., et al. (2021). Selective Reductions of Complex Pyridines via NTf-Pyridinium Salts.
  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. New Journal of Chemistry, 46(13), 6067-6078.
  • Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI.
  • BenchChem. (2025). The Pivotal Role of 3-Hydroxypiperidine as a Chiral Building Block in Modern Organic Synthesis.
  • Turner, N. J., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(31), 12066-12072.
  • van der Ham, A. G. J., et al. (2021). Determination of the Minimum Catalyst Amount in the Design of Catalytic Distillation Columns. Industrial & Engineering Chemistry Research, 60(28), 10173–10183.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Intertek. (n.d.).
  • Applied Catalysts. (2024, March 13).
  • Tcyrulnikov, S. V., & Augustine, R. L. (2006). Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. Organic Process Research & Development, 10(1), 109-117.
  • Zhang, Y., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Green Energy and Resources, 1(4), 100029.

Sources

Reference Data & Comparative Studies

Validation

Validating Stereochemical Purity of cis-Piperidine-3,5-diol: A Comparative Guide to 2D NOESY NMR vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the challenge of definitively assigning the relative stereochemistry of saturated heterocyclic building blocks. cis-Piperidine-3,5-diol (CAS 1792-72-9) is a prime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively assigning the relative stereochemistry of saturated heterocyclic building blocks. cis-Piperidine-3,5-diol (CAS 1792-72-9) is a prime example. Because the spatial orientation of its 3,5-hydroxyl groups strictly dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs), validating its stereochemical purity is a critical quality control step.

This guide objectively compares 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR against alternative analytical methods, detailing the mechanistic causality behind the technique and providing a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why 2D NOESY is the Gold Standard

The analytical power of 2D NOESY NMR lies in its ability to measure through-space dipole-dipole interactions rather than through-bond scalar couplings. The Nuclear Overhauser Effect (NOE) intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ). Consequently, NOE cross-peaks are only observed for protons separated by less than 5 Å in space .

In a standard solution state, cis-piperidine-3,5-diol predominantly adopts a chair conformation where the two hydroxyl groups are diequatorial. This forces the protons at the C3 and C5 positions (H3a and H5a) into a 1,3-diaxial relationship .

  • The cis Isomer: The H3a and H5a protons are on the same face of the piperidine ring, separated by approximately 2.5 to 2.7 Å. This proximity generates a robust, undeniable NOE cross-peak.

  • The trans Isomer: The hydroxyl groups are axial-equatorial. Consequently, the distance between the axial proton at C3 and the equatorial proton at C5 exceeds 4.0 Å, resulting in the complete absence of this specific NOE signal.

By leveraging this binary spatial causality, 2D NOESY provides direct, unambiguous proof of the cis configuration, whereas 1D NMR relies on complex scalar coupling constants that often suffer from signal overlap in the 3.5–4.0 ppm region .

Mechanism Cis cis-Piperidine-3,5-diol (Diequatorial OH) DistCis 1,3-Diaxial Protons H3a & H5a Distance < 3 Å Cis->DistCis Trans trans-Piperidine-3,5-diol (Axial-Equatorial OH) DistTrans H3a & H5e Distance > 4 Å Trans->DistTrans NOECis Strong NOE Cross-Peak (Positive Validation) DistCis->NOECis NOETrans No Observable NOE (Negative Control) DistTrans->NOETrans

Spatial causality of NOE cross-peaks in piperidine-3,5-diol diastereomers.

Methodological Comparison

To objectively evaluate 2D NOESY, we must benchmark it against orthogonal techniques commonly used for stereochemical validation.

Performance Comparison Table
Analytical TechniquePrimary Data OutputAdvantages for cis-Piperidine-3,5-diolLimitations
2D NOESY NMR Through-space proton proximity (< 5 Å)Direct proof of 1,3-diaxial relationship; non-destructive; solution-state accuracy.Requires high sample purity; sensitive to paramagnetic impurities (e.g., O2​ ).
1D 1 H NMR (J-Coupling) Through-bond scalar coupling ( 3J )Fast acquisition; standard QC method.Ambiguous due to multiplet overlap; Karplus equation deviations in heterocycles.
X-ray Crystallography Absolute 3D atomic coordinatesUnambiguous absolute configuration .Requires single crystals; solid-state packing may distort solution conformation.
Chiral HPLC / GC Retention time / Peak areaExcellent for quantifying enantiomeric/diastereomeric excess (ee/de).Requires pre-validated reference standards; yields no ab initio structural data.

Verdict: While Chiral HPLC is superior for batch-to-batch quantification, 2D NOESY NMR is the definitive choice for the initial structural validation and absolute confirmation of the cis diastereomer.

Self-Validating Experimental Protocol: 2D NOESY Acquisition

To ensure scientific integrity, an NMR protocol must be self-validating. This means incorporating internal checks (like pulse calibration and degassing) to prevent false negatives caused by poor experimental setup.

Step-by-Step Methodology

Step 1: Rigorous Sample Preparation

  • Dissolve 15–20 mg of highly pure cis-piperidine-3,5-diol in 0.6 mL of deuterated solvent (DMSO- d6​ or D2​O ). Note: DMSO- d6​ is preferred to slow down hydroxyl proton exchange if OH-to-CH NOEs are desired.

  • Critical Causality: Filter the sample through a glass wool plug into a high-quality NMR tube (Wilmad 528PP or better) to remove particulates that distort magnetic homogeneity.

  • Degassing: Subject the sample to three freeze-pump-thaw cycles or sparge with dry N2​ for 5 minutes. Dissolved oxygen is paramagnetic and will accelerate T1​ relaxation, effectively quenching the NOE signal.

Step 2: 1D Reference & Pulse Calibration

  • Acquire a standard 1D 1 H NMR spectrum (8–16 scans) to verify sample purity and concentration.

  • Calibrate the 90° pulse width ( pw90 ) specifically for your sample. An inaccurate pw90 will drastically reduce the efficiency of the NOESY pulse sequence and generate spectral artifacts.

Step 3: 2D NOESY Setup & Mixing Time ( τm​ ) Optimization

  • Select the phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

  • Mixing Time Causality: For a small molecule like piperidine-3,5-diol (MW = 117.15 g/mol ) , the molecular tumbling rate is fast ( ωτc​<1 ), resulting in positive NOEs. Set the mixing time ( τm​ ) between 300 ms and 500 ms . A shorter time will not allow the NOE to build up, while a longer time risks spin-diffusion (false-positive cross-peaks from indirect magnetization transfer).

Step 4: Acquisition & Processing

  • Acquire data with 2048 points in t2​ and 256 increments in t1​ , using 16–32 scans per increment to ensure a high signal-to-noise ratio.

  • Process the data using a sine-squared bell window function in both dimensions to enhance resolution. Apply strict phase correction to ensure pure absorptive peak shapes.

Workflow S1 Sample Preparation (Degassing & Filtration) S2 1D 1H NMR (Pulse Calibration & Purity Check) S1->S2 S3 2D NOESY Acquisition (Optimal Mixing Time: 300-500 ms) S2->S3 S4 Data Processing (Phase Correction & Window Functions) S3->S4 S5 Cross-Peak Analysis (Confirm H3a - H5a Proximity) S4->S5

2D NOESY NMR Experimental Workflow for Stereochemical Validation.

Data Interpretation: Validating the cis Geometry

Once the spectrum is processed, validation relies on mapping the cross-peaks. Below is the representative quantitative data matrix expected for the pure cis isomer compared to the trans isomer.

Representative NOESY Cross-Peak Matrix
Proton PairSpatial Distance (Expected)cis-Isomer NOE Intensitytrans-Isomer NOE IntensityDiagnostic Value
H3a ↔ H5a ~2.5 Å (1,3-diaxial)Strong None (> 4.0 Å)Definitive proof of cis
H3a ↔ H4a ~2.4 Å (vicinal)StrongStrongNon-diagnostic (baseline)
H3a ↔ H4e ~2.8 Å (vicinal)MediumMediumNon-diagnostic (baseline)
H2a ↔ H6a ~2.5 Å (1,3-diaxial)StrongStrongConfirms chair conformation

Analytical Conclusion: If the processed 2D NOESY spectrum exhibits a high-intensity cross-peak intersecting the chemical shifts of the C3 and C5 protons, the 1,3-diaxial spatial relationship is confirmed. The sample is validated as the cis diastereomer. If this peak is absent while adjacent vicinal cross-peaks (e.g., H3a ↔ H4a) remain strong, the sample is the trans isomer.

References

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Illinois Chicago (UIC) NMR Facility. Available at:[Link]

  • Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY. University of Manchester, School of Chemistry. Available at:[Link]

  • 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol. IUCrData / Crystallographic Communications. Available at: [Link]

Comparative

Benchmarking Polar sp³ Scaffolds: cis-Piperidine-3,5-diol vs. Pyrrolidine Diols in Drug Discovery

The modern drug discovery paradigm heavily emphasizes the "escape from flatland"—increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates. Saturated nitrogen heterocycles substituted wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The modern drug discovery paradigm heavily emphasizes the "escape from flatland"—increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates. Saturated nitrogen heterocycles substituted with diol motifs are premier building blocks in this effort. They act as highly polar, 3D-rich bioisosteres for traditional flat rings, effectively modulating physicochemical properties such as basicity, lipophilicity, and aqueous solubility.

This guide provides an objective, data-driven benchmarking of two critical scaffolds: cis-piperidine-3,5-diol and pyrrolidine diols (e.g., pyrrolidine-3,4-diol). By analyzing their structural causality, physicochemical profiles, and experimental validation workflows, this guide equips medicinal chemists with the insights needed to select the optimal scaffold for lead optimization.

Structural and Physicochemical Benchmarking

While both scaffolds are highly polar and increase Fsp³, their distinct ring sizes and stereochemical geometries dictate entirely different pharmacokinetic (PK) and pharmacodynamic (PD) behaviors.

Causality of Physicochemical Modulation
  • pKa Attenuation via Inductive Effects: Unsubstituted piperidines and pyrrolidines are highly basic (pKa ~11.2), which often leads to poor passive permeability, phospholipidosis, and hERG channel liabilities. The introduction of two hydroxyl groups exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This pulls electron density away from the basic nitrogen lone pair, lowering the pKa to a much more favorable 8.0–9.2 range.

  • Conformational Geometry & Desolvation: cis-Piperidine-3,5-diol typically adopts a rigid chair conformation, presenting its hydroxyl groups in specific 1,3-vectors (often diequatorial or axial-equatorial depending on the N-substituent). In contrast, pyrrolidine-3,4-diol adopts a more flexible envelope or half-chair conformation, presenting 1,2-vectors. The rigidity of the piperidine ring can reduce the entropic penalty upon target binding, whereas the pyrrolidine ring's flexibility allows it to adapt to tighter binding pockets but may incur a higher desolvation penalty.

Quantitative Benchmarking Data
Propertycis-Piperidine-3,5-diolPyrrolidine-3,4-diolMechanistic Rationale
Ring Size 6-membered5-memberedDictates conformational rigidity (chair vs. envelope).
Fsp³ 1.01.0Both provide maximum 3D character to escape flatland.
Topological Polar Surface Area (TPSA) 52.5 Ų52.5 ŲIdentical theoretical polarity, though 3D presentation differs.
Typical Amine pKa 8.8 – 9.28.2 – 8.6Pyrrolidine N is slightly less basic due to the closer spatial proximity of the electron-withdrawing OH groups to the nitrogen.
Typical LogD (pH 7.4) -1.8 to -2.2-1.5 to -2.0Both are highly hydrophilic; piperidine possesses slightly more lipophilic bulk (extra CH₂).
H-Bond Vectors 1,3-relationship1,2-relationshipInfluences intramolecular hydrogen bonding and target-specific pharmacophore mapping.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark these scaffolds during a screening cascade, reliance on calculated values (cLogP, cpKa) is insufficient due to the complex intramolecular hydrogen bonding of diols. The following self-validating protocols must be employed.

Protocol A: High-Throughput ChromLogD Determination

Causality & Design: Traditional shake-flask methods fail for highly polar diols due to emulsion formation and poor UV absorbance. ChromLogD utilizes reversed-phase HPLC retention times, which correlate linearly with lipophilicity.

  • Step 1: Calibration. Inject a self-validating calibration set of 6 reference drugs (e.g., acetaminophen, fluconazole, propranolol, toluene, triphenylamine) spanning a known LogD range of -2.0 to +5.0.

  • Step 2: Buffer Preparation. Prepare mobile phases using 50 mM ammonium phosphate buffer at strictly controlled pH 7.4 to ensure the ionization state matches physiological conditions.

  • Step 3: Execution. Run the diol analytes using a fast gradient (5% to 95% acetonitrile over 3 minutes) on a C18 column.

  • Step 4: Calculation. Map the retention time of the diol against the calibration curve to derive the ChromLogD. Validation check: The R² of the calibration curve must be ≥ 0.98.

Protocol B: Phase I/II Microsomal Clearance ( Clint​ ) Benchmarking

Causality & Design: Diols are prime targets for Phase II metabolism (glucuronidation). A standard Phase I assay (using only NADPH) will falsely report high metabolic stability. This protocol integrates UDP-glucuronic acid (UDPGA) to capture the true clearance profile.

  • Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLMs) and treat with alamethicin (50 µg/mg protein) on ice for 15 minutes. Causality: Alamethicin forms pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the lumenal UGT enzymes.

  • Step 2: Incubation. Mix 1 µM of the diol compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 3: Cofactor Addition. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA, 5 mM MgCl₂).

  • Step 4: Quenching & Analysis. Aliquot at 0, 5, 15, 30, and 60 minutes into cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge and analyze via LC-MS/MS.

  • Step 5: Validation. Include Verapamil (high Phase I clearance) and Naloxone (high Phase II clearance) as positive controls to validate the activity of CYP450 and UGT enzymes, respectively.

Visualizing the Benchmarking Logic

To streamline the integration of these scaffolds into a drug discovery pipeline, the following diagrams map out the screening cascade and the causal relationship between scaffold geometry and ADME optimization.

ScreeningCascade Start Polar Scaffold Library (Diol Heterocycles) PhysChem Physicochemical Benchmarking (ChromLogD, pKa) Start->PhysChem High-throughput Structural Conformational Analysis (NMR, X-ray) Start->Structural 3D Vectors InVitro Metabolic Stability (HLM Cl_int + UDPGA) PhysChem->InVitro Filter LogD < 1 Decision Lead Optimization (Bioisosteric Selection) InVitro->Decision Cl_int < 10 µL/min/mg Structural->Decision Target Fit

Fig 1. Self-validating screening cascade for benchmarking polar sp3-rich scaffolds.

Mechanism Scaffold Scaffold Selection Piperidine cis-Piperidine-3,5-diol (Rigid Chair) Scaffold->Piperidine Pyrrolidine Pyrrolidine-3,4-diol (Flexible Envelope) Scaffold->Pyrrolidine Hbond H-Bond Geometry Piperidine->Hbond 1,3-vectors pKa Amine Basicity (pKa) Piperidine->pKa Inductive pull Pyrrolidine->Hbond 1,2-vectors Pyrrolidine->pKa Inductive pull ADME Optimized PK/PD (Solubility, Permeability) Hbond->ADME pKa->ADME

Fig 2. Causal relationship between diol scaffold geometry and pharmacokinetic optimization.

Case Studies in Lead Optimization

Pyrrolidine Diols in TRPV4 Antagonists

During the optimization of Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists, researchers at GSK identified a novel pyrrolidine diol core that significantly improved target affinity[1]. However, the crystalline properties of the pyrrolidine diol scaffold initially imparted poor FaSSIF (Fasted State Simulated Intestinal Fluid) solubility[2]. By benchmarking the scaffold's bulk physicochemical properties and utilizing conformational changes to modulate the unbound volume of distribution ( Vdss,u​ ), the team successfully developed advanced clinical candidates like GSK3527497[2].

Piperidine Diols in Iminosugars

cis-Piperidine-3,5-diol derivatives are heavily utilized in the design of iminosugars (e.g., isofagomine analogs) targeting glycosidase enzymes. The rigid chair conformation of the piperidine ring perfectly mimics the oxocarbenium ion transition state of natural sugars. The 1,3-diol vectors provide precise hydrogen-bonding interactions with the enzyme's catalytic carboxylate residues, an interaction that the more flexible 5-membered pyrrolidine diol struggles to replicate without a severe entropic penalty.

Conclusion

The choice between cis-piperidine-3,5-diol and pyrrolidine-3,4-diol is not merely a matter of synthetic convenience; it is a strategic decision that fundamentally alters the trajectory of a drug discovery program.

  • Select pyrrolidine diols when the binding pocket requires a flexible 1,2-diol presentation and when maximizing the inductive suppression of amine basicity is paramount.

  • Select cis-piperidine-3,5-diols when targeting rigid pharmacophores (such as sugar-binding domains) where the 1,3-diol vectors and stable chair conformation minimize the entropic penalty of binding.

By implementing the self-validating ChromLogD and Phase I/II clearance protocols outlined above, discovery teams can objectively benchmark these scaffolds and confidently advance the most robust leads into preclinical development.

References

  • Brooks, C. A., et al. "Discovery of GSK3527497: A Candidate for the Inhibition of Transient Receptor Potential Vanilloid-4 (TRPV4)." Journal of Medicinal Chemistry, ACS Publications, 2019.[Link]

  • Brooks, C. A., et al. "Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4)." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]

  • Panday, N., et al. "A New Route to Diverse 1-Azasugars from N-Boc-5-hydroxy-3-piperidene as a Common Building Block." The Journal of Organic Chemistry, ACS Publications, 2005.[Link]

Sources

Validation

comparative analysis of green chemistry synthetic routes to cis-piperidine-3,5-diol

An authoritative , designed for researchers, scale-up chemists, and drug development professionals. Executive Summary Cis-piperidine-3,5-diol is a highly valuable chiral building block, frequently utilized in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative , designed for researchers, scale-up chemists, and drug development professionals.

Executive Summary

Cis-piperidine-3,5-diol is a highly valuable chiral building block, frequently utilized in the synthesis of modern therapeutics, including selective KRAS G12D modulators and Aurora kinase inhibitors [5]. Historically, the synthesis of 3,5-disubstituted piperidines has relied on harsh, atom-inefficient protocols involving toxic solvents and heavy metal stoichiometric reducing agents.

As pharmaceutical development shifts toward sustainable manufacturing, green chemistry routes have emerged to address these bottlenecks. This guide provides an objective, data-backed comparison of the three leading green synthetic strategies: Asymmetric Transition-Metal Hydrogenation , Biocatalytic Cascades , and Aqueous Multi-Component Condensations . By analyzing the mechanistic causality behind each route, this guide empowers process chemists to select the optimal pathway based on scalability, enantiomeric excess (ee), and environmental impact (E-factor).

Mechanistic Rationale & Pathway Logic

The primary challenge in synthesizing cis-piperidine-3,5-diol lies in the thermodynamic stability of the pyridine precursor and the difficulty of controlling the stereocenters at the C3 and C5 positions. Substituted pyridines possess high resonance stabilization energy and strongly deactivate transition-metal catalysts via irreversible coordination [1].

To overcome this, modern green syntheses employ distinct mechanistic strategies:

  • Electronic Activation (Route A): Quaternization of the pyridine nitrogen (e.g., N-benzylation) lowers the aromatic resonance energy, enabling catalytic hydrogenation under mild conditions. The critical addition of an organic base (e.g., Et₃N) scavenges generated acid, preventing non-enantioselective enaminium-iminium isomerization and preserving high ee [1].

  • Enzymatic Stereocontrol (Route B): Utilizing engineered ω-transaminases (ω-TAs) and imine reductases (IREDs) allows for the direct, asymmetric construction of the piperidine ring from a linear 1,5-dicarbonyl precursor in a purely aqueous environment, eliminating organic solvents entirely [3].

Fig 1: Strategic divergence in green synthetic routes to cis-piperidine-3,5-diol.

Comparative Analysis of Green Synthetic Routes

Route A: Transition-Metal Asymmetric Hydrogenation (CTH)

This route utilizes chiral Iridium (Ir) or Ruthenium (Ru) complexes (e.g., [Ir(cod)Cl]₂ with SynPhos or Rh-JosiPhos) to hydrogenate N-alkyl-3,5-dihydroxypyridinium salts [2].

  • Green Advantage: Replaces stoichiometric hydride reagents (like LiAlH₄) with H₂ gas. Can be performed in green solvent mixtures (e.g., MeOH/THF or neat alcohols) with exceptionally high turnover numbers (TON).

  • Causality in Design: The substrate is activated via N-benzylation to form a pyridinium salt. This prevents the substrate from poisoning the catalyst. The addition of Et₃N is non-negotiable; it neutralizes the HBr byproduct, preventing the racemic tautomerization of the partially hydrogenated dihydropyridine intermediate [1].

Route B: Biocatalytic Transamination & Reduction

This purely enzymatic route builds the heterocycle from acyclic precursors using a one-pot cascade.

  • Green Advantage: Operates at ambient temperature (30 °C) in aqueous buffer (pH 7.5). Generates zero heavy metal waste and boasts the lowest E-factor.

  • Causality in Design: An ω-transaminase (ω-TA) transfers an amine group from a sacrificial donor (isopropylamine) to the dicarbonyl precursor. The resulting amino-aldehyde undergoes spontaneous intramolecular cyclization to form a cyclic iminium ion. An Imine Reductase (IRED) then stereoselectively reduces the iminium to the cis-diol [3].

Fig 2: Biocatalytic cascade for cis-piperidine-3,5-diol via ω-TA and IRED enzymes.

Route C: Multi-Component Green Condensation (MCR)

A highly convergent approach utilizing a one-pot multicomponent reaction (MCR) of aldehydes, amines, and β-ketoesters catalyzed by eco-friendly surfactants like sodium lauryl sulfate (SLS) in water [4].

  • Green Advantage: High atom economy and step economy (PASE). SLS acts as a recyclable, non-toxic micellar catalyst that aggregates the hydrophobic reactants in water, accelerating the condensation.

  • Limitations: While highly green, achieving the strict cis-3,5-diol stereochemistry requires rigorous downstream chiral resolution compared to Routes A and B.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three routes based on standardized pilot-scale data:

MetricRoute A: Asymmetric HydrogenationRoute B: Biocatalytic CascadeRoute C: Aqueous MCR
Enantiomeric Excess (ee) 90 - 95%> 99%Racemic (requires resolution)
Diastereomeric Ratio (cis:trans) 92:898:2Variable
Overall Yield 82 - 88%70 - 75%85 - 90%
E-Factor (kg waste / kg product) 15 - 20< 510 - 15
Catalyst Cost / Recovery High (Ir/Ru) / DifficultModerate (Enzymes) / Easy (Immobilized)Low (SLS) / Easy (Recyclable)
Primary Solvents MeOH, TolueneWater (Phosphate Buffer)Water
Scalability Bottleneck High-pressure H₂ infrastructureEnzyme stability at high substrate loadingDownstream chiral separation

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify mechanistic milestones.

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation (Route A)

Objective: Synthesize enantiopure cis-piperidine-3,5-diol from 3,5-dihydroxypyridine.

  • Substrate Activation (Quaternization):

    • Dissolve 3,5-dihydroxypyridine (1.0 equiv) in green solvent (e.g., 2-MeTHF). Add benzyl bromide (1.1 equiv) and stir at 80 °C for 4 hours.

    • IPC Check: Confirm complete conversion to N-benzyl-3,5-dihydroxypyridinium bromide via LC-MS (absence of starting material mass).

  • Catalyst Preparation (Glovebox):

    • In a nitrogen-filled glovebox, mix [Ir(cod)Cl]₂ (1.0 mol%) and (R)-SynPhos (2.2 mol%) in a 1:1 mixture of Toluene/CH₂Cl₂. Stir for 30 minutes to ensure complete complexation [2].

  • Asymmetric Hydrogenation:

    • Transfer the activated substrate and catalyst solution to a stainless-steel autoclave.

    • Critical Step: Add Triethylamine (Et₃N, 1.0 equiv). Causality: Et₃N neutralizes the generated HBr, preventing the reversible, non-enantioselective tautomerization of the dihydropyridine intermediate [1].

    • Pressurize with H₂ (600 psi) and stir at 28 °C for 24 hours.

  • Workup & Deprotection:

    • Vent H₂ safely. Wash the mixture with saturated Na₂CO₃.

    • Subject the purified N-benzyl-cis-piperidine-3,5-diol to Pd/C (10 wt%) under H₂ (1 atm) in MeOH to cleave the benzyl group.

    • Validation: Chiral HPLC (Daicel Chiralpak AD-H) to confirm cis geometry and >90% ee.

Protocol 2: Biocatalytic Cascade Synthesis (Route B)

Objective: Aqueous synthesis using immobilized transaminase and imine reductase.

  • Buffer Preparation & Enzyme Loading:

    • Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP, cofactor for ω-TA) and 1 mM NADP⁺ (cofactor for IRED).

    • Add immobilized ω-TA (e.g., Chromobacterium violaceum variant) and IRED enzymes [3].

  • Cascade Initiation:

    • Introduce the 1,5-dicarbonyl precursor (50 mM) and isopropylamine (500 mM) as the amine donor.

    • Add Glucose Dehydrogenase (GDH) and D-glucose (100 mM). Causality: This creates a self-sustaining hydride recycling system, continuously regenerating NADPH required by the IRED, thus driving the equilibrium forward.

  • Incubation & Monitoring:

    • Incubate at 30 °C with gentle orbital shaking (150 rpm) for 24-48 hours.

    • IPC Check: Monitor the disappearance of the dicarbonyl precursor and the transient appearance of the cyclic iminium intermediate via GC-MS or HPLC.

  • Isolation:

    • Filter the reaction mixture to recover the immobilized enzymes (which can be washed and reused, drastically lowering the E-factor).

    • Extract the aqueous filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield optically pure cis-piperidine-3,5-diol.

References

  • Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? Chemistry - A European Journal, 2016. URL:[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 2012. URL:[Link]

  • Stereoselective transformations of substrates into piperazinones and piperidines. ResearchGate (Biocatalysis), 2021. URL:[Link]

  • One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters, 2017. URL:[Link]

  • KRAS modulators and uses thereof.Google Patents (WO2024192424A1), 2024.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.